molecular formula C3H10ClN B569307 Trimethylammonium chloride-13C3 CAS No. 286013-00-1

Trimethylammonium chloride-13C3

货号: B569307
CAS 编号: 286013-00-1
分子量: 98.55 g/mol
InChI 键: SZYJELPVAFJOGJ-HCULJTSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethylammonium chloride-13C3, also known as this compound, is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 98.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N,N-di((113C)methyl)(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-HCULJTSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N([13CH3])[13CH3].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745685
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-00-1
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Trimethylammonium Chloride-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details its use as an internal standard in quantitative mass spectrometry, as a tracer in metabolic research, and its role as a non-competitive inhibitor of acetylcholinesterase.

Core Chemical and Physical Properties

This compound is a labeled version of trimethylammonium chloride where the three carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool in studies requiring differentiation from its naturally abundant counterpart. The properties of the unlabeled compound are often used as a close approximation for the labeled version.

PropertyValueSource
Molecular Formula ¹³C₃H₁₀ClNMedChemExpress[1]
Molecular Weight 98.55 g/mol MedChemExpress[1]
CAS Number 286013-00-1MedChemExpress[1]
Appearance White crystalline solidCymitQuimica[2]
Melting Point 273-278 °CSigma-Aldrich[3]
Solubility Soluble in water and polar organic solvents like ethanol. Insoluble in ether.Ataman Kimya[4], CymitQuimica[2]
Solubility in DMSO 41.67 mg/mL (422.83 mM)MedChemExpress[1]
pH 5 (100 g/L in H₂O at 20 °C)Sigma-Aldrich[3]
Hygroscopicity Hygroscopic (absorbs moisture from the air)CymitQuimica[2]

Spectroscopic Data

13C NMR Spectroscopy

In a ¹³C NMR spectrum, this compound is expected to show a single signal for the three equivalent ¹³C-labeled methyl carbons. The chemical shift for the methyl carbons in unlabeled trimethylamine is approximately 47.5 ppm. Due to the ¹³C labeling, this peak will be a singlet and significantly more intense than in the unlabeled compound's spectrum.

Mass Spectrometry

In mass spectrometry, the molecular ion ([M]⁺) of this compound will have a mass-to-charge ratio (m/z) corresponding to the ¹³C₃-trimethylammonium cation. The expected fragmentation pattern would be similar to that of unlabeled trimethylamine, with the key difference being the mass of the fragments containing the ¹³C atoms. The base peak is often the [M-1]⁺ ion, resulting from the loss of a hydrogen atom.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis of Choline and Acetylcholine

This compound is an ideal internal standard for the quantitative analysis of choline, acetylcholine, and other quaternary amines in biological matrices due to its similar chemical properties and distinct mass.

1. Sample Preparation (from Plasma or Urine):

  • To 100 µL of plasma or urine, add 400 µL of acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar quaternary amines.

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to increasing aqueous mobile phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the ¹³C₃-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Spike with This compound BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: Workflow for quantitative analysis using this compound.

Biological Activity and Signaling Pathways

Inhibition of Acetylcholinesterase

Trimethylammonium chloride acts as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The positively charged trimethylammonium group is crucial for binding to the peripheral anionic site (PAS) of the enzyme. This interaction allosterically modifies the active site, hindering the hydrolysis of acetylcholine.[5]

G AChE Acetylcholinesterase (AChE) ActiveSite Catalytic Active Site PAS Peripheral Anionic Site (PAS) Hydrolysis Hydrolysis ActiveSite->Hydrolysis Inhibition Inhibition PAS->Inhibition ACh Acetylcholine ACh->ActiveSite Binds TMA Trimethylammonium chloride-13C3 TMA->PAS Binds CholineAcetate Choline + Acetate Hydrolysis->CholineAcetate Products Inhibition->ActiveSite Allosteric Modulation

Caption: Inhibition of Acetylcholinesterase by Trimethylammonium chloride.

Metabolic Fate and Link to the TMAO Pathway

When used as a tracer, this compound can be metabolized by gut microbiota into ¹³C₃-trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form ¹³C₃-trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.

G cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Circulation TMA_13C3 Trimethylammonium chloride-13C3 Microbiota Gut Microbiota TMA_13C3->Microbiota TMA_13C3_metabolite 13C3-Trimethylamine (TMA) Microbiota->TMA_13C3_metabolite Metabolism FMO Flavin-containing monooxygenases (FMOs) TMA_13C3_metabolite->FMO Absorption & Transport TMAO_13C3 13C3-Trimethylamine N-oxide (TMAO) FMO->TMAO_13C3 Oxidation CVD Cardiovascular Disease Risk TMAO_13C3->CVD

Caption: Metabolic pathway of this compound to TMAO.

Safety and Handling

Trimethylammonium chloride is irritating to the eyes, respiratory system, and skin.[6] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive overview of the chemical properties and applications of this compound. Its utility as an internal standard and metabolic tracer makes it an essential tool for researchers in drug development and various scientific fields.

References

Trimethylammonium chloride-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for a range of applications in biomedical research and drug development. This document details its chemical properties, applications, relevant experimental protocols, and its role in significant biological signaling pathways.

Core Compound Information

This compound is the isotopically labeled form of trimethylammonium chloride where the three carbon atoms of the methyl groups are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry and nuclear magnetic resonance-based studies.

Table 1: Chemical and Physical Data for this compound

PropertyValue
CAS Number 286013-00-1[1][2][3][4][5]
Molecular Formula ([¹³CH₃])₃N·HCl
Molecular Weight 98.55 g/mol [4]
Appearance White crystalline solid
Solubility Soluble in water and DMSO

Applications in Research and Drug Development

The primary utility of this compound stems from its identity as a stable isotope-labeled internal standard and a metabolic tracer.

  • Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are the gold standard for accurate quantification of analytes in complex biological matrices.[6][7][8] this compound is used to precisely measure the levels of its unlabeled counterpart, trimethylammonium chloride, and related metabolites.

  • Metabolic Flux Analysis (MFA): As a metabolic tracer, this compound allows researchers to follow the metabolic fate of trimethylamine-containing precursors.[9][10][11] This is particularly relevant in studies of gut microbiome metabolism and its impact on host physiology.

  • Enzyme Inhibition Studies: Unlabeled trimethylammonium chloride is known to be a non-competitive inhibitor of acetylcholinesterase and an inhibitor of deacetylation.[1][2] The ¹³C-labeled version can be used to study the kinetics and binding of this inhibitor.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following sections provide detailed methodologies for the key uses of this compound.

Use as an Internal Standard in LC-MS for Quantitation

This protocol outlines the general steps for using this compound as an internal standard to quantify an analyte (e.g., unlabeled trimethylammonium chloride) in a biological sample.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank biological matrix (e.g., plasma, urine).

    • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard. A common ratio is 3:1 or 4:1 (solvent:sample).

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a HILIC column for polar compounds).

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode on a triple quadrupole instrument. Monitor for the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant G cluster_exp Experiment cluster_analysis Analysis Label Introduce This compound Quench Sample Collection & Quenching Label->Quench Extract Metabolite Extraction Quench->Extract MS Mass Spectrometry (Determine MIDs) Extract->MS Flux Computational Flux Calculation MS->Flux G cluster_nuc Inside Nucleus TMAO TMAO Receptor Cell Surface Receptor (Proposed) TMAO->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (e.g., VCAM-1) Nucleus->Inflammation G TMAO TMAO SIRT3 SIRT3 TMAO->SIRT3 Inhibits SOD2 SOD2 SIRT3->SOD2 Deacetylates (Activates) mtROS Mitochondrial ROS SOD2->mtROS Scavenges NLRP3 NLRP3 Inflammasome Activation mtROS->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Cleaves Pro-Caspase-1 to IL1b IL-1β / IL-18 (Pro-inflammatory) Casp1->IL1b Cleaves Pro-forms to Active

References

An In-depth Technical Guide to Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular weight and composition of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.

Understanding Isotopic Labeling

This compound is a form of trimethylammonium chloride where the three carbon atoms have been replaced with the stable isotope Carbon-13 (¹³C). This isotopic enrichment is fundamental for its application in metabolic flux analysis and as a tracer in drug development studies. It is critical to distinguish this compound from its deuterated counterpart, this compound,d9, which contains both Carbon-13 and deuterium isotopes.

Molecular Weight and Chemical Formula

The accurate molecular weight is a cornerstone for all quantitative experiments. The molecular properties of this compound are detailed below.

PropertyValueSource
Molecular Formula ¹³C₃H₁₀ClNLGC Standards[1]
Molecular Weight 98.55 g/mol MedChemExpress, LGC Standards[1][2]
Accurate Mass 98.0602 DaLGC Standards[1]
Unlabeled CAS Number 593-81-7LGC Standards[1]
Labeled CAS Number 286013-00-1MedChemExpress, LGC Standards[1][2]

It is important to note that a related but distinct compound, this compound,d9, has a higher molecular weight of 107.60 g/mol due to the additional presence of nine deuterium atoms.[3][4][5]

Molecular Composition and Structure

The structure of this compound consists of a central nitrogen atom bonded to three methyl groups, each containing a Carbon-13 isotope. This trimethylamine cation forms an ionic bond with a chloride anion.

Caption: Molecular structure of this compound.

Experimental Protocols and Further Data

The provided information from chemical suppliers does not include detailed experimental protocols or signaling pathways. For specific applications, researchers should consult peer-reviewed literature or the manufacturer's documentation for protocols related to the use of this compound as an internal standard or metabolic tracer. The primary application of this compound is as a reference standard in mass spectrometry-based analytical methods.

References

An In-Depth Technical Guide to the Synthesis and Labeling of Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and labeling of Trimethylammonium chloride-13C3, a crucial isotopically labeled compound for metabolic research and drug development. Below, you will find detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis and purification processes.

Introduction

Trimethylammonium chloride, commonly known as choline chloride, is a vital nutrient that plays a critical role in numerous biological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane signaling, lipid transport, and methyl-group metabolism. The isotopically labeled form, this compound, where the three methyl carbons are replaced with the stable isotope carbon-13, serves as an invaluable tracer in metabolic studies. Its use allows researchers to track the fate of choline and its metabolites in vivo and in vitro without altering the molecule's inherent chemical properties. This makes it an essential tool in drug development for studying pharmacokinetics, and in research for elucidating metabolic pathways and their dysregulation in various diseases.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of N,N-dimethylethanolamine with triply labeled methyl iodide (Iodomethane-13C3). This nucleophilic substitution reaction is a direct and efficient method for introducing the 13C-labeled methyl groups.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of labeled choline derivatives.

Materials:

  • N,N-dimethylethanolamine

  • Iodomethane-13C3 (13CH3I)

  • Anhydrous Ethanol

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethanolamine in anhydrous ethanol.

  • Add a stoichiometric equivalent of Iodomethane-13C3 to the solution.

  • The reaction is exothermic; maintain the temperature of the reaction mixture between 50-60°C.

  • Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • During the reaction, hydrogen iodide (HI) is released. This is buffered by the addition of a molar equivalent of sodium hydroxide, which will precipitate as sodium iodide (NaI).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated sodium iodide is removed by filtration.

  • The ethanol is removed from the filtrate under reduced pressure to yield the crude Trimethylammonium iodide-13C3.

  • The crude product is then dissolved in a minimal amount of dichloromethane and dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated to yield the purified Trimethylammonium iodide-13C3.

Conversion to Chloride Salt and Purification

For many biological applications, the chloride salt is preferred. The iodide salt is converted to the chloride salt and further purified using cation-exchange chromatography.

Experimental Protocol: Purification and Salt Conversion

  • Resin Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W series) is prepared in the H+ form by washing the column with 2-3 bed volumes of 2 M HCl, followed by washing with deionized water until the eluate is neutral.[1]

  • Sample Loading: The synthesized Trimethylammonium iodide-13C3 is dissolved in deionized water and loaded onto the equilibrated cation-exchange column.[1]

  • Washing: The column is washed with several volumes of deionized water to remove any unreacted starting materials, anionic impurities (iodide ions), and neutral molecules.[1]

  • Elution: The bound Trimethylammonium-13C3 cation is eluted from the resin using a gradient of hydrochloric acid (e.g., 0.1 M to 2 M HCl).[1]

  • Fraction Collection: Elution fractions are collected and analyzed for the presence of the product using a suitable method, such as TLC or by monitoring the pH.

  • Product Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference
Synthesis
ReactantsN,N-dimethylethanolamine, Iodomethane-13C3Adapted from similar syntheses
Molar Ratio (Amine:Iodomethane)1:1General Stoichiometry
SolventAnhydrous Ethanol
Reaction Temperature50-60 °CAdapted from similar syntheses
Reaction Time4-6 hoursAdapted from similar syntheses
Expected Yield>90% (crude)Based on similar quaternization reactions
Purification
Chromatography TypeCation-Exchange Chromatography[1]
ResinDowex 50W series (or equivalent)[1]
Eluent0.1 M to 2 M Hydrochloric Acid Gradient[1]
Typical Recovery from Purification>85%[1]
Final Product Purity>98%Achievable with this method
Isotopic Enrichment>99 atom % 13C (dependent on starting material)Based on commercially available reagents

Visual Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification and Salt Conversion start N,N-dimethylethanolamine + Iodomethane-13C3 reaction Quaternization Reaction (Ethanol, 50-60°C, 4-6h) start->reaction filtration1 Filtration to remove NaI reaction->filtration1 evaporation1 Solvent Evaporation filtration1->evaporation1 crude_product Crude Trimethylammonium iodide-13C3 evaporation1->crude_product dissolution Dissolve in Deionized Water crude_product->dissolution loading Load onto Cation- Exchange Column dissolution->loading washing Wash with Deionized Water loading->washing elution Elute with HCl Gradient washing->elution collection Collect Fractions elution->collection evaporation2 Solvent Evaporation collection->evaporation2 final_product Pure Trimethylammonium chloride-13C3 evaporation2->final_product

Caption: Synthesis and purification workflow for this compound.

Choline Metabolism Signaling Pathway

Choline_Metabolism Simplified Choline Metabolism Pathway cluster_membrane Membrane Synthesis cluster_neurotransmitter Neurotransmitter Synthesis cluster_oxidation Oxidation Pathway choline Choline (Trimethylammonium-13C3) phosphocholine Phosphocholine-13C3 choline->phosphocholine acetylcholine Acetylcholine-13C3 choline->acetylcholine betaine_aldehyde Betaine Aldehyde-13C3 choline->betaine_aldehyde cdp_choline CDP-Choline-13C3 phosphocholine->cdp_choline phosphatidylcholine Phosphatidylcholine-13C3 (Cell Membranes) cdp_choline->phosphatidylcholine betaine Betaine-13C3 (Methyl Donor) betaine_aldehyde->betaine

Caption: Simplified metabolic pathways of choline.

References

An In-depth Technical Guide to the Safe Handling of Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Trimethylammonium chloride-13C3 is a stable isotope-labeled version of Trimethylammonium chloride. The incorporation of Carbon-13 isotopes makes it a valuable tracer in metabolic research and pharmacokinetic studies.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula ¹³C₃H₁₀ClN[2]
Molecular Weight 98.55 g/mol [2]
Appearance White crystalline solid/powder[3]
Solubility Soluble in water and polar organic solvents.[3] In DMSO: 41.67 mg/mL (422.83 mM; requires sonication).[2][2]
Melting Point 273 - 278 °C[4]
Boiling Point > 200 °C[4]
Density 1.04 g/cm³ at 20 °C[4]
log Pow (Octanol/Water Partition Coefficient) < -2.25 at 25 °C (for the trimethylamine portion)[4][5]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[6][3][6]

Hazard Identification and Classification

Based on the data for unlabeled Trimethylammonium chloride, the compound is classified as follows:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Serious Eye Irritation2H319: Causes serious eye irritation.[4]
Acute Oral Toxicity4H302: Harmful if swallowed.[6]
Acute Dermal Toxicity4H311: Toxic in contact with skin.
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.[6]
Acute Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.[6]

Pictograms:

  • alt text

  • alt text

  • alt text

  • alt text

Signal Word: Danger[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for specific applications of this compound are beyond the scope of a safety data sheet. However, the following safe handling protocols are mandatory for any laboratory work involving this compound.

3.1. Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Install safety showers and eye wash stations in the immediate work area.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Lab coats and other protective clothing are required to prevent skin contact.[4]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

PPE_Workflow cluster_workspace Laboratory Workspace enter Enter Lab don_ppe Don PPE: - Lab Coat - Safety Goggles - Gloves enter->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle_compound Handle Trimethylammonium chloride-13C3 fume_hood->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe exit_lab Exit Lab doff_ppe->exit_lab

Figure 1: Recommended Personal Protective Equipment (PPE) workflow.

3.2. First-Aid Measures

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

First_Aid_Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs fresh_air Move to Fresh Air remove_clothing Remove Contaminated Clothing rinse_eyes Rinse with Water rinse_mouth Rinse Mouth oxygen Give Oxygen if needed fresh_air->oxygen medical_help_inhale Seek Medical Attention oxygen->medical_help_inhale wash_skin Wash with Soap & Water remove_clothing->wash_skin medical_help_skin Seek Medical Attention wash_skin->medical_help_skin remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses medical_help_eye Seek Medical Attention remove_lenses->medical_help_eye no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit medical_help_ingest Seek Medical Attention no_vomit->medical_help_ingest

Figure 2: First-aid procedures for different exposure routes.

Storage and Disposal

4.1. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

4.2. Disposal

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste must be disposed of in a licensed hazardous waste disposal facility.

Toxicological and Ecological Information

5.1. Toxicological Information

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[6]

  • Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe burns.[4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and can cause severe eye damage.[4][6]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available for this compound. For the unlabeled compound, no classification is listed in the provided search results.

5.2. Ecological Information

  • This substance is very toxic to aquatic life with long-lasting effects.[6]

  • It is not expected to bioaccumulate based on its low log Pow value.[5]

  • The substance is expected to have very high mobility in soil.[5][8]

This technical guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet. Always consult the most current SDS for any chemical before use and ensure that a thorough risk assessment is conducted.

References

A Technical Guide to Trimethylammonium Chloride-13C3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylammonium chloride-13C3 is a stable isotope-labeled form of trimethylammonium chloride, an endogenous metabolite. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three carbon-13 isotopes provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart in complex biological matrices. This technical guide provides an in-depth overview of commercially available this compound, its applications, and representative experimental protocols.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and its deuterated analogue, this compound,d9. The following table summarizes the key quantitative data from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityNotes
MedchemExpress This compound286013-00-1¹³C₃H₁₀ClN98.55Not specifiedAlso offers a deuterated version (HY-Y0504S).[1]
Sigma-Aldrich Trimethylamine-¹³C₃-amine hydrochloride286013-00-1(¹³CH₃)₃N·HCl98.5599 atom % ¹³CSolid form.[2]
LGC Standards Trimethylamine-¹³C₃ Hydrochloride286013-00-1¹³C₃H₁₀ClN98.55>95% (HPLC)Stored at -20°C.[3]
Cambridge Isotope Laboratories, Inc. (Eurisotop) TRIMETHYLAMINE:HCL (13C3, 99% D9, 98%)2483824-12-8(*CD₃)₃N·HCl107.6199% (¹³C), 98% (D)A d9 labeled version.[4]

Core Application: Stable Isotope Dilution Analysis

The most critical application of this compound is in Stable Isotope Dilution Analysis (SIDA), a gold-standard quantitative technique in mass spectrometry.[5][6] This method relies on the addition of a known amount of the isotopically labeled internal standard to a sample. Because the labeled standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, extraction, and analysis, thus correcting for matrix effects and procedural losses.[7][8]

The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the added internal standard.

Representative Experimental Protocol: Quantification of Trimethylamine in Human Plasma using LC-MS/MS

This protocol is a representative example for the quantification of trimethylamine in a biological matrix, adapted from methodologies for similar small amines.[1][9][10][11][12]

1. Materials and Reagents:

  • Human plasma (or other biological matrix)

  • This compound (Internal Standard, IS)

  • Unlabeled Trimethylammonium chloride (Analyte Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Trimethylammonium chloride in water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution suitable for separating the analyte from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Trimethylamine (Analyte): Determine the precursor and product ion transitions (e.g., m/z 60.1 → 44.1).

      • Trimethylamine-13C3 (IS): Determine the precursor and product ion transitions (e.g., m/z 63.1 → 46.1).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of trimethylamine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of [13C]-labeled methylamine precursors with a suitable methylating agent, followed by conversion to the hydrochloride salt. The following is a representative, generalized synthesis scheme.

Step 1: Synthesis of [13C]-Trimethylamine A common route involves the reaction of [13C]-methylamine or its derivatives. For instance, a possible route could start from [13C]-methanol, which is converted to a methyl halide and then used to alkylate a nitrogen source. A more direct approach would be the reductive amination of formaldehyde with [13C]-dimethylamine.

Step 2: Formation of the Hydrochloride Salt The resulting [13C]-trimethylamine is then reacted with hydrochloric acid to form the stable hydrochloride salt.[13][14]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with this compound.

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (contains unlabeled analyte) Spike Add Known Amount of This compound (IS) Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification Curve->Quant

Workflow for Stable Isotope Dilution Analysis.

Synthesis_Scheme cluster_synthesis Synthesis of [13C]-Trimethylamine cluster_salt_formation Salt Formation Start [13C]-Methanol or [13C]-Methylamine derivative Methylation Multi-step synthesis (e.g., methylation reactions) Start->Methylation TMA [13C]-Trimethylamine Methylation->TMA Reaction Reaction TMA->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction Product This compound Reaction->Product

Representative Synthesis Scheme.

References

A Technical Guide to the Purity and Isotopic Enrichment of Trimethylammonium Chloride-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃, a stable isotope-labeled compound crucial for a variety of research applications, including its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The precise characterization of its chemical purity and the degree of ¹³C incorporation is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The chemical purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃ are determined using rigorous analytical techniques. Below are tables summarizing typical quantitative data for this compound. These values are representative and may vary between different manufacturing lots.

Table 1: Chemical Purity of Trimethylammonium Chloride-¹³C₃

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water and polar organic solventsPhysical Testing
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry

Table 2: Isotopic Enrichment of Trimethylammonium Chloride-¹³C₃

ParameterSpecificationAnalytical Method
Isotopic Enrichment ≥99 atom % ¹³CMass Spectrometry / ¹³C NMR
Isotopic Purity (¹³C₃) Report ValueMass Spectrometry
Unlabeled (¹³C₀) Report ValueMass Spectrometry

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Trimethylammonium chloride-¹³C₃ is assessed using HPLC. As a quaternary ammonium compound, it lacks a strong UV chromophore, necessitating the use of detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and column oven.

  • ELSD, CAD, or MS detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Trimethylammonium chloride-¹³C₃ reference standard.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Settings: Optimized according to the manufacturer's instructions.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the Trimethylammonium chloride-¹³C₃ sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

1. Instrumentation and Materials:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Syringe pump or LC system for sample introduction.

  • Trimethylammonium chloride-¹³C₃ sample.

  • High-purity solvent (e.g., methanol or acetonitrile/water mixture).

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 50-150.

  • Resolution: ≥10,000.

  • Data Acquisition: Full scan mode.

3. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent.

4. Analysis:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum of the molecular ion region. For Trimethylammonium chloride-¹³C₃, the primary ion of interest will be the trimethylamine-¹³C₃ cation.

  • The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the fully labeled (¹³C₃), partially labeled, and unlabeled species. Corrections for the natural abundance of isotopes in other elements within the molecule should be applied for high accuracy.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct method to observe the ¹³C nuclei and can be used to confirm the positions of the labels and assess the enrichment.

1. Instrumentation and Materials:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 5 mm NMR tubes.

  • Trimethylammonium chloride-¹³C₃ sample.

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O).

2. NMR Spectroscopy Conditions:

  • Nucleus Observed: ¹³C.

  • Experiment: ¹³C{¹H} - Proton-decoupled ¹³C experiment.

  • Solvent: D₂O.

  • Temperature: 25 °C.

  • Relaxation Delay: Sufficiently long to ensure quantitative signal integration (e.g., 5 times the longest T₁).

3. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the deuterated solvent to a concentration of 10-20 mg/mL.

4. Analysis:

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Due to the magnetic equivalence of the three methyl groups, a single signal will be observed for the ¹³C-labeled carbons.

  • The isotopic enrichment can be estimated by comparing the integral of the ¹³C signal to that of a known internal standard or by analyzing the ¹H NMR spectrum, where the ¹³C satellites flanking the main proton signal can be integrated and compared to the central peak. Isotope-edited 2D NMR experiments can also provide quantitative enrichment data[2].

Visualizations

The following diagrams illustrate the experimental workflows for the determination of chemical purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃.

Workflow for Chemical Purity Analysis by HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Serial Dilution) hplc_run Inject Standards & Sample prep_std->hplc_run prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_run hplc_system HPLC System with ELSD/CAD/MS chromatogram Obtain Chromatograms hplc_run->chromatogram calibration Generate Calibration Curve chromatogram->calibration peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (%) calibration->purity_calc peak_integration->purity_calc

Caption: Workflow for the determination of chemical purity of Trimethylammonium chloride-¹³C₃ by HPLC.

Workflow for Isotopic Enrichment Analysis cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry (MS) Analysis cluster_nmr NMR Spectroscopy Analysis prep_ms Prepare Dilute Solution for MS (e.g., 1-10 µg/mL) ms_analysis High-Resolution MS Acquisition (Full Scan) prep_ms->ms_analysis prep_nmr Prepare Concentrated Solution for NMR (e.g., 10-20 mg/mL in D₂O) nmr_analysis ¹³C{¹H} NMR Spectrum Acquisition prep_nmr->nmr_analysis ms_data Analyze Isotopologue Distribution ms_analysis->ms_data result Determine Isotopic Enrichment (%) ms_data->result nmr_data Integrate ¹³C Signal / Analyze ¹H Satellites nmr_analysis->nmr_data nmr_data->result

Caption: Workflow for the determination of isotopic enrichment of Trimethylammonium chloride-¹³C₃ by MS and NMR.

References

An In-depth Technical Guide to Trimethylammonium chloride-13C3 as an Endogenous Metabolite Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO) has emerged as a significant biomarker and a mechanistically important metabolite in the pathogenesis of several chronic diseases, most notably cardiovascular disease.[1][2] TMAO is an amine oxide generated in a multi-step process that bridges dietary intake, gut microbial metabolism, and host hepatic function.[3][4] The pathway begins with the microbial breakdown of dietary precursors rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine, which are abundant in foods like red meat and eggs.[1][3] Gut bacteria metabolize these compounds into the gas TMA.[5][6] TMA is then absorbed from the intestine into the portal circulation and transported to the liver, where it is efficiently oxidized by the host's flavin-containing monooxygenase 3 (FMO3) enzyme into the non-odorous TMAO.[7][8][9]

Understanding the dynamics of this pathway is crucial for developing therapeutic strategies to mitigate disease risk. Stable isotope tracing provides a powerful tool to quantify the flux through metabolic pathways in vivo.[10][11] By introducing a labeled compound, researchers can track the movement of atoms through a series of biochemical reactions. Trimethylammonium chloride-13C3 (13C3-TMA) serves as an ideal tracer for interrogating the TMAO pathway. As a labeled version of the direct precursor to TMAO, its administration allows for precise measurement of the rate of TMA N-oxidation by FMO3, providing a clear picture of host metabolic capacity and how it is affected by disease states or therapeutic interventions.[12][13]

This guide provides a comprehensive overview of the application of this compound as a tracer, detailing the underlying metabolic pathways, experimental protocols, and data analysis techniques.

The TMA/TMAO Metabolic Pathway

The formation of TMAO is a metaorganismal process, requiring enzymatic activity from both the gut microbiome and the host. The key steps involve the generation of TMA from dietary nutrients by specific gut bacteria and the subsequent oxidation of TMA to TMAO in the liver.

Key Steps in TMAO Generation:
  • Dietary Precursor Metabolism: Gut bacteria, primarily from the Firmicutes and Proteobacteria phyla, possess enzymes like TMA lyase that cleave TMA from dietary compounds such as choline and L-carnitine.[3][5]

  • TMA Absorption: The resulting TMA, a volatile tertiary amine, is absorbed through the intestinal lining and enters the portal circulation.[7]

  • Hepatic N-Oxidation: In the liver, the FMO3 enzyme catalyzes the N-oxygenation of TMA to form TMAO.[8][9] FMO1 can also perform this conversion, but to a much lesser extent.[4][5]

  • Excretion: TMAO is a small, water-soluble molecule that is distributed throughout the body and is primarily eliminated from the body via renal excretion in the urine.[8]

Elevated plasma levels of TMAO have been linked to an increased risk of atherosclerosis, thrombosis, and heart failure.[2][6] The proposed mechanisms involve TMAO promoting inflammatory signaling, enhancing platelet hyperreactivity, and contributing to endothelial dysfunction.[6][14]

Signaling and Experimental Workflow Diagrams

To visualize these complex processes, the following diagrams illustrate the core metabolic pathway, the downstream signaling effects of TMAO, and a typical experimental workflow for a tracer study.

TMAO_Metabolic_Pathway cluster_gut Gut Lumen cluster_host Host cluster_liver Liver Diet Dietary Precursors (Choline, L-Carnitine) Microbiota Gut Microbiota (e.g., Firmicutes) Diet->Microbiota Metabolism by TMA Lyase TMA Trimethylamine (TMA) Microbiota->TMA Portal Portal Vein TMA->Portal Absorption FMO3 FMO3 Enzyme TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO N-Oxidation Circulation Systemic Circulation TMAO->Circulation Portal->FMO3 Kidney Kidney Circulation->Kidney Urine Urine Excretion Kidney->Urine

Caption: The metaorganismal pathway of TMAO production.

TMAO_Signaling_Pathway cluster_inflammation Inflammation & Endothelial Dysfunction cluster_thrombosis Platelet Hyperreactivity & Thrombosis cluster_disease Cardiovascular Disease Outcome TMAO Elevated TMAO MAPK MAPK Activation TMAO->MAPK NFkB NF-κB Activation TMAO->NFkB NLRP3 NLRP3 Inflammasome TMAO->NLRP3 ROS Oxidative Stress (ROS Production) TMAO->ROS Platelet Platelet Activation (Ca2+ Mobilization) TMAO->Platelet EndoDys Endothelial Dysfunction MAPK->EndoDys NFkB->EndoDys NLRP3->EndoDys ROS->EndoDys Athero Atherosclerosis EndoDys->Athero Thrombosis Thrombosis Risk Platelet->Thrombosis Thrombosis->Athero HF Heart Failure Athero->HF Experimental_Workflow start Start: In Vivo Model (Human or Animal) admin Administer This compound start->admin collect Time-Course Sample Collection (Blood, Urine, Tissues) admin->collect quench Metabolite Quenching & Extraction collect->quench analysis LC-MS/MS Analysis quench->analysis quant Quantify 12C-TMA, 13C3-TMA, 12C-TMAO, 13C3-TMAO analysis->quant data Data Analysis: - Isotope Enrichment - Kinetic Modeling - Flux Calculation quant->data end End: Biological Interpretation data->end

References

Methodological & Application

Application Notes and Protocols for Trimethylammonium chloride-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Trimethylammonium chloride-13C3 (TMA-13C3) as an internal standard in quantitative mass spectrometry-based assays. The following protocols and data are intended to facilitate the accurate and precise measurement of trimethylamine (TMA) and its related metabolites in various biological matrices.

Introduction

Trimethylamine (TMA) is a volatile tertiary amine produced by the gut microbiota from dietary precursors such as choline, betaine, and L-carnitine found in foods like red meat and eggs.[1][2] TMA is absorbed into the bloodstream and subsequently metabolized in the liver by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO).[3][4] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.[1][5]

Accurate quantification of TMA is crucial for studying its metabolic pathways and its role in health and disease. Due to its volatile nature and potential for matrix effects in complex biological samples, the use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] this compound serves as an ideal internal standard for TMA quantification as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of TMA and TMAO using isotopically labeled internal standards.

Table 1: Method Performance for TMA and TMAO Quantification in Human Urine

ParameterTrimethylamine (TMA)Trimethylamine N-oxide (TMAO)
Linearity Range0.40 - 100 µM5.0 - 200 µM
Limit of Detection (LOD)0.26 µM0.57 µM
Limit of Quantification (LOQ)0.40 µM5.0 µM
Accuracy96.2% - 100%98.4% - 100%
Recovery (in clinical samples)91% - 107%91% - 107%
Interday Precision (CV)< 9%< 9%

Data synthesized from a study on the simultaneous measurement of urinary TMA and TMAO.[1][7]

Table 2: Method Performance for TMAO Quantification in Human Plasma (using a surrogate matrix)

ParameterTrimethylamine N-oxide (TMAO)
Linearity Range1 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (CV)1.40% - 7.62%
Inter-day Precision (CV)1.65% - 7.15%
Intra-day Accuracy91.99% - 105.52%
Inter-day Accuracy96.36% - 111.43%
Recovery (using TMAO-d9)98.9% - 105.8%

Data from a validated LC-MS/MS method for TMAO quantification.[8][9]

Experimental Protocols

Protocol for Simultaneous Quantification of TMA and TMAO in Human Urine

This protocol is adapted from a method for the simultaneous measurement of urinary TMA and TMAO by LC-MS/MS.[1][7]

3.1.1. Materials and Reagents

  • This compound (Internal Standard for TMA)

  • Trimethylamine N-oxide-d9 (Internal Standard for TMAO)

  • Trimethylamine (TMA) standard

  • Trimethylamine N-oxide (TMAO) standard

  • Iodoacetonitrile (IACN) for TMA derivatization

  • Ammonium hydroxide (NH4OH)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Human urine samples

3.1.2. Sample Preparation

  • Spiking of Internal Standard: To a 1.5-mL microcentrifuge tube, add 25 µL of urine sample. Add 10 µL of a 50 µmol/L working solution of the internal standard mix (this compound and TMAO-d9).

  • Derivatization of TMA: Add 5 µL of iodoacetonitrile (IACN) and 2 µL of ammonium hydroxide (NH4OH).

  • Protein Precipitation: Adjust the final volume to 1 mL with a solution of acetonitrile and methanol (9:1, v/v).

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45-µm pore size filter into an HPLC vial for analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC system or equivalent.[1]

  • Column: A neutral hydrophilic interaction liquid chromatography (HILIC) column.[1]

  • Mobile Phase A: 25 mmol/L ammonium formate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Maintain a constant ratio of Mobile Phase A to Mobile Phase B (e.g., 30:70).

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25 °C.[1]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Monitored Transitions (MRM):

    • TMA derivative: Specific m/z transition to be determined based on the derivative formed with IACN.

    • TMAO: m/z 76.2 → 58.2.[8]

    • This compound (as derivatized TMA): Specific m/z transition to be determined.

    • TMAO-d9: m/z 85.3 → 66.2.[8]

Protocol for Quantification of TMAO in Human Plasma

This protocol is based on a validated method using a surrogate matrix for calibration.[8]

3.2.1. Materials and Reagents

  • This compound (or TMAO-d9 as used in the reference study)

  • TMAO standard

  • Acetonitrile (ACN), LC-MS grade

  • Ultrapure water

  • Surrogate matrix (e.g., charcoal-stripped human plasma or a formulated artificial matrix)

  • Human plasma samples

3.2.2. Preparation of Standards and Quality Controls

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of TMAO into the surrogate matrix. A typical calibration curve range is 1 to 5,000 ng/mL.[8]

3.2.3. Sample Preparation

  • Internal Standard Addition: To 50 µL of each plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of TMAO-d9).[8]

  • Protein Precipitation: Add 200 µL of acetonitrile (ACN).[8]

  • Vortex and Centrifuge: Vortex the mixture for 10 minutes at room temperature, then centrifuge at 14,000 rpm for 5 minutes at 4 °C.[8]

  • Dilution: Transfer 100 µL of the supernatant to a new tube and add 100 µL of 30% ACN in water.[8]

  • Transfer: Transfer 100 µL of the final mixture into an HPLC vial and inject 5 µL for LC-MS/MS analysis.[8]

3.2.4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 40 °C.[8]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Monitored Transitions (MRM):

    • TMAO: m/z 76.2 → 58.2.[8]

    • TMAO-d9: m/z 85.3 → 66.2.[8]

    • (If using TMA-13C3 for TMA analysis in the same run, appropriate transitions would need to be established).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine or Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Derivatization Derivatization (for TMA) with Iodoacetonitrile Add_IS->Derivatization Precipitation Protein Precipitation with Acetonitrile/Methanol Derivatization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Injection Injection into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (HILIC or C18) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for TMA quantification.

metabolic_pathway cluster_diet Dietary Precursors cluster_gut Gut Microbiota Metabolism cluster_liver Liver Metabolism cluster_circulation Systemic Circulation Choline Choline TMA_prod Trimethylamine (TMA) Production Choline->TMA_prod Betaine Betaine Betaine->TMA_prod Carnitine L-Carnitine Carnitine->TMA_prod FMO3 Flavin-containing monooxygenase 3 (FMO3) TMA_prod->FMO3 Absorption TMAO_prod Trimethylamine N-oxide (TMAO) Production FMO3->TMAO_prod Oxidation TMAO_circ Circulating TMAO TMAO_prod->TMAO_circ

Caption: Metabolic pathway of TMA to TMAO.

References

Application Notes & Protocols for Trimethylammonium chloride-13C3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Trimethylammonium chloride-13C3 as an internal standard in the quantitative analysis of small polar analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited specific literature on this compound, the following protocols are based on established methods for analogous small polar quaternary amines, such as choline and trimethylamine.

Introduction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying compounds in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response.[1][2] this compound, a stable isotope-labeled version of trimethylammonium chloride, serves as an ideal internal standard for the analysis of small, polar, quaternary amine compounds. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar ionization behavior, which is essential for reliable quantification.[1]

This application note details a robust LC-MS/MS method for the quantification of a hypothetical small polar analyte, "Analyte X," in human plasma, utilizing this compound as an internal standard. The protocol encompasses sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Working internal standard solution (100 ng/mL in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (100 ng/mL this compound) to the plasma sample.

  • Add 400 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Due to the polar nature of the target analyte and internal standard, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for effective retention and separation.[3][4]

ParameterCondition
LC System A high-performance liquid chromatography system capable of binary gradient elution is recommended.
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are hypothetical for "Analyte X" and based on typical fragmentation of small quaternary amines. The transition for this compound is based on its molecular weight.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte X 118.158.11002515
This compound (IS) 63.146.11002012
Table 2: Method Performance Characteristics (Representative Data)

The following data represents typical performance for a validated LC-MS/MS method for a small polar analyte in human plasma.

ParameterResult
Linearity (r²) > 0.995
Calibration Curve Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Effect 85% - 110%
Recovery 90% - 105%

Visualization of Workflow and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow sample Human Plasma Sample add_is Addition of Trimethylammonium chloride-13C3 (IS) sample->add_is precipitation Protein Precipitation (Chilled Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (HILIC-ESI+-MRM) reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: A schematic of the sample preparation and analysis workflow.

Logical Relationship of Internal Standard Correction

internal_standard_correction cluster_analyte Analyte (Analyte X) cluster_is Internal Standard (IS) analyte_peak_area Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_peak_area->ratio is_peak_area IS Peak Area (this compound) is_peak_area->ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration_curve final_concentration Determine Analyte Concentration calibration_curve->final_concentration

Caption: The principle of internal standard-based quantification.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of small polar quaternary amine compounds in complex biological matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring data of the highest quality. The provided protocols and performance characteristics serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical research.

References

Application Notes and Protocols for Trimethylammonium chloride-13C3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13C3, a stable isotope-labeled compound, serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for tracing the metabolic fate of choline in biological systems. As the trimethylammonium group is the characteristic headgroup of choline, this labeled compound is primarily utilized as a precursor, [N,N,N-13CH3]choline chloride, to investigate choline metabolism. The 13C labels on the methyl groups provide a distinct NMR signal, allowing for the sensitive and specific tracking of its incorporation into downstream metabolites.

These application notes provide an overview of the use of this compound in metabolic studies, with a focus on cancer cell metabolism. Detailed protocols for in vitro cell culture experiments and data analysis are provided to guide researchers in utilizing this valuable tracer.

Key Applications

The primary application of this compound is in Metabolic Flux Analysis and Tracer-Based Metabolomics to elucidate the pathways of choline metabolism. Choline is an essential nutrient crucial for the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin, which are vital components of cell membranes. It is also a precursor to the neurotransmitter acetylcholine and the methyl donor betaine.

In the context of cancer, choline metabolism is often upregulated to support rapid cell proliferation and membrane biogenesis. Therefore, tracing the uptake and metabolism of 13C-labeled choline can provide valuable insights into the metabolic reprogramming of cancer cells and may aid in the identification of novel therapeutic targets.

Application 1: Tracing Choline Metabolism in Cancer Cells

This application focuses on monitoring the incorporation of the 13C-labeled trimethylammonium headgroup from choline into key downstream metabolites, particularly phosphocholine and phosphatidylcholine, in breast cancer cell lines.

Experimental Protocol: 13C-Labeling and NMR Analysis of MCF7 Breast Cancer Cells

This protocol is adapted from studies investigating choline metabolism in MCF7 human breast cancer cells.

Materials:

  • This compound (to be used in the form of [N,N,N-13CH3]choline chloride)

  • MCF7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (ice-cold)

  • Chloroform (ice-cold)

  • Water (ice-cold)

  • Deuterated solvent for NMR (e.g., D2O)

  • NMR tubes

Procedure:

  • Cell Culture: Culture MCF7 cells in standard cell culture medium until they reach the desired confluency (typically 70-80%).

  • Labeling: Replace the standard medium with a medium containing a known concentration of [N,N,N-13CH3]choline chloride. A typical concentration used is 100 µM.

  • Incubation: Incubate the cells with the 13C-labeled medium for a specific duration. For time-course experiments, multiple time points can be chosen (e.g., 6, 12, 24 hours). A 24-hour incubation is a common endpoint.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Metabolite Extraction (Biphasic Extraction):

    • Resuspend the cell pellet in 1 mL of ice-cold methanol.

    • Add 1 mL of ice-cold chloroform and vortex thoroughly.

    • Add 1 mL of ice-cold water and vortex again to induce phase separation.

    • Centrifuge to separate the aqueous (polar metabolites) and organic (lipid) phases.

  • Sample Preparation for NMR:

    • Carefully collect the aqueous phase containing polar metabolites, including phosphocholine.

    • Lyophilize the aqueous extract to dryness.

    • Reconstitute the dried extract in a suitable volume of D2O (e.g., 500 µL) for NMR analysis.

    • Transfer the sample to an NMR tube.

  • 13C NMR Data Acquisition:

    • Acquire 13C NMR spectra on a high-field NMR spectrometer.

    • Typical parameters include:

      • A 13C resonance frequency (e.g., 125 MHz on a 500 MHz spectrometer).

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Proton decoupling to simplify the spectrum.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the resonance peak corresponding to the 13C-labeled methyl groups of the trimethylammonium headgroup in choline, phosphocholine, and phosphatidylcholine. The chemical shift of the labeled carbons in the trimethylammonium headgroup is approximately 54.2 ppm.

    • Integrate the peak areas to quantify the relative amounts of 13C-labeled metabolites.

    • Calculate the percentage of incorporation into each metabolite pool relative to the total 13C-labeled choline taken up by the cells.

Data Presentation

The quantitative data from such experiments can be summarized in a table to facilitate comparison.

Metabolite% Incorporation of 13C Label (at 24 hours)
Phosphocholine69.5% of the total phosphocholine pool
Phosphatidylcholine36% of the total phosphatidylcholine pool

Table 1: Incorporation of [1,2-13C]choline into phosphocholine and phosphatidylcholine in MCF7 cells after 24 hours of incubation.

Visualization of the Choline Metabolic Pathway

The following diagram illustrates the key steps in choline metabolism that can be traced using this compound.

Choline_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 13C3_Chloride Trimethylammonium chloride-13C3 ChT Choline Transporter 13C_Choline [13C]-Choline CK Choline Kinase 13C_Choline->CK CHDH Choline Dehydrogenase 13C_Choline->CHDH 13C_PCho [13C]-Phosphocholine CT CTP:phosphocholine cytidylyltransferase 13C_PCho->CT 13C_PtdCho [13C]-Phosphatidylcholine 13C_Betaine [13C]-Betaine ChT->13C_Choline CK->13C_PCho ATP -> ADP CPT Choline- phosphotransferase CT->CPT CDP-Choline CPT->13C_PtdCho CHDH->13C_Betaine

Caption: Choline metabolic pathway traced with 13C-labeled trimethylammonium.

Application 2: In Vivo Studies of Choline Metabolism

This compound can also be employed in preclinical in vivo studies to investigate choline metabolism in whole organisms.

Experimental Protocol: In Vivo 13C NMR Spectroscopy of Rabbit Brain

This protocol provides a general workflow based on studies of choline metabolism in the rabbit brain.

Materials:

  • This compound (as [N,N,N-13CH3]choline chloride)

  • New Zealand White rabbits

  • Anesthesia

  • Surface coil for NMR spectroscopy

  • In vivo NMR spectrometer

Procedure:

  • Animal Preparation: Anesthetize the rabbit and position it within the NMR spectrometer.

  • Tracer Administration: Administer the [N,N,N-13CH3]choline chloride. For long-term studies, repeated subcutaneous injections can be used to achieve a slow and steady delivery of the tracer.

  • Localization: Use a surface coil placed over the region of interest (e.g., the head) to localize the NMR signal.

  • In Vivo 13C NMR Spectroscopy:

    • Acquire 13C NMR spectra at various time points after tracer administration to monitor the incorporation of the 13C label into brain metabolites.

    • The N-CH3 resonance of the trimethylammonium group provides a distinct signal around 54.2 ppm.

  • Data Analysis:

    • Process the time-course NMR data to observe the appearance and turnover of 13C-labeled metabolites, such as phosphatidylcholine and sphingomyelin.

    • Kinetic modeling can be applied to estimate metabolic flux rates.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for an in vivo NMR study using this compound.

InVivo_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Positioning) Start->Animal_Prep Tracer_Admin Administer This compound Animal_Prep->Tracer_Admin NMR_Setup Position Surface Coil and Place in Spectrometer Tracer_Admin->NMR_Setup Data_Acquisition Acquire Time-Course In Vivo 13C NMR Spectra NMR_Setup->Data_Acquisition Data_Processing Process NMR Data (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Data_Analysis Identify and Quantify 13C-Labeled Metabolites Data_Processing->Data_Analysis Kinetic_Modeling Kinetic Modeling of Metabolic Fluxes Data_Analysis->Kinetic_Modeling End End Kinetic_Modeling->End

Caption: General workflow for in vivo 13C NMR studies of choline metabolism.

Conclusion

This compound is an invaluable tool for researchers studying choline metabolism. Its application in NMR-based metabolic studies allows for the detailed and quantitative analysis of choline uptake and its conversion into essential downstream metabolites. The protocols and data presented here provide a framework for utilizing this stable isotope tracer to gain deeper insights into cellular and in vivo metabolism, particularly in the context of diseases with altered metabolic profiles such as cancer.

Application Note: Quantitative Analysis of Trimethylammonium-Containing Compounds using GC-MS with Trimethylammonium chloride-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of highly polar and non-volatile molecules, such as quaternary ammonium compounds, presents a significant challenge due to their low volatility and thermal instability. Chemical derivatization is a crucial step to enhance their volatility, making them amenable to GC-MS analysis. This application note describes a robust GC-MS method for the quantitative analysis of trimethylammonium-containing compounds using Trimethylammonium chloride-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1]

Trimethylammonium chloride-¹³C₃ is a labeled form of the endogenous metabolite trimethylammonium chloride and serves as an ideal internal standard for the quantification of related compounds in complex biological matrices.[2] This methodology has broad applications in clinical research, metabolic studies, and drug development, particularly in areas focusing on gut microbiome metabolism and its impact on human health.

Principle

This method involves the derivatization of the target analyte and the internal standard, Trimethylammonium chloride-¹³C₃, to form volatile derivatives. These derivatives are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. The stable isotope-labeled internal standard co-elutes with the analyte, ensuring accurate quantification by compensating for any sample loss during preparation and analysis.

Featured Application: Quantification of Trimethylamine in Biological Samples

Trimethylamine (TMA) is a volatile tertiary amine produced by the gut microbiota from dietary precursors like choline and carnitine. It is subsequently absorbed and metabolized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. Accurate quantification of TMA in biological samples such as stool and plasma is crucial for studying its physiological and pathological roles. A study has successfully demonstrated the quantification of trimethylamine in stool samples using ¹³C-labeled trimethylamine in conjunction with GC-MS.[3][4]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of trimethylammonium-containing compounds using GC-MS with a Trimethylammonium chloride-¹³C₃ internal standard.

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Stool, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Trimethylammonium chloride-¹³C₃ Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: General workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific applications and matrices.

1. Materials and Reagents

  • Trimethylammonium chloride-¹³C₃ (Internal Standard)

  • Analyte standards

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[5]

  • Solvents: Pyridine, Acetonitrile, Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., stool, plasma)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Stool Samples:

    • Weigh approximately 100 mg of frozen stool into a 2 mL screw-cap tube.

    • Add a known amount of Trimethylammonium chloride-¹³C₃ internal standard solution.

    • Add 1 mL of acetonitrile and a sterile glass bead.

    • Homogenize the sample using a bead beater for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Plasma Samples:

    • To 100 µL of plasma, add a known amount of Trimethylammonium chloride-¹³C₃ internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

3. Derivatization

Derivatization is essential to increase the volatility of polar analytes for GC-MS analysis.[6][7]

  • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate at 60°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Parameters

The following are typical GC-MS parameters that may need to be optimized.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Example)
Analyte (TMA derivative)m/z (to be determined based on the derivative)
Internal Standardm/z (corresponding to the ¹³C₃-labeled derivative)

5. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the internal standard in the chromatograms.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of Trimethylamine (TMA) in stool samples from two different cohorts.

Sample IDCohortTMA Concentration (µg/g stool)Peak Area (Analyte)Peak Area (IS)Analyte/IS Ratio
S001Control15.2125,890250,1200.503
S002Control21.5178,950249,8800.716
S003Treatment A8.973,980251,2000.295
S004Treatment A12.1101,550250,5000.405
S005Treatment B35.8298,760250,9101.191
S006Treatment B42.3352,110249,9901.408

Signaling Pathway Context

The quantification of trimethylammonium-containing compounds is often relevant in the context of metabolic pathways involving the gut microbiome and host metabolism. The following diagram illustrates a simplified pathway of dietary choline metabolism.

Choline Metabolism Pathway cluster_diet Dietary Intake cluster_gut Gut Microbiome cluster_host Host Metabolism (Liver) cluster_output Systemic Circulation / Excretion Dietary_Choline Dietary Choline Gut_Metabolism Microbial Metabolism Dietary_Choline->Gut_Metabolism TMA Trimethylamine (TMA) Gut_Metabolism->TMA Absorption Intestinal Absorption TMA->Absorption FMO3 FMO3 Enzyme Absorption->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Circulation Systemic Circulation TMAO->Circulation

Caption: Simplified pathway of dietary choline metabolism.

Conclusion

The GC-MS method utilizing Trimethylammonium chloride-¹³C₃ as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of trimethylammonium-containing compounds in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for matrix effects and variations in sample processing. This methodology is a valuable tool for researchers and scientists in various fields, enabling detailed investigation into metabolic pathways and the role of microbial metabolites in health and disease.

References

Application Notes and Protocols for Trimethylammonium chloride-13C3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as Trimethylammonium chloride-13C3 (a labeled form of choline), researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies. Altered choline metabolism is increasingly recognized as a hallmark of cancer, making 13C-labeled choline a valuable tool for oncology research and drug development.[1][2][3]

This compound serves as a tracer to investigate key metabolic pathways, including phospholipid biosynthesis and one-carbon metabolism.[4][5] The study of these pathways is critical for understanding the metabolic reprogramming that fuels rapid cell proliferation in cancer.[6]

Applications

The primary application of this compound in metabolic flux analysis is to trace the metabolic fate of choline. This is particularly relevant in the following areas:

  • Oncology Research: Cancer cells often exhibit upregulated choline metabolism to support the synthesis of new cell membranes required for rapid proliferation.[2][3][6] Tracing with 13C3-choline can help identify metabolic vulnerabilities in cancer cells and assess the efficacy of drugs targeting choline-dependent pathways.

  • Drug Development: By understanding how a drug candidate affects choline metabolism, researchers can gain insights into its mechanism of action and potential off-target effects. Stable isotope-resolved metabolomics is a valuable tool in various stages of drug development.[7]

  • Neurobiology: Choline is a precursor to the neurotransmitter acetylcholine and is crucial for brain function. 13C MFA can be used to study choline metabolism in neurological disorders.

  • Nutritional Science: Investigating the metabolism of essential nutrients like choline under different dietary conditions.

A key pathway that can be investigated using this compound is the conversion of choline to betaine, which is catalyzed by the enzyme choline dehydrogenase (CHDH).[4] Betaine is an important osmolyte and a methyl donor in one-carbon metabolism.[8]

Featured Study: Tracing Choline Metabolism in Normal and Transformed Cells

A study by C. et al. utilized 13C3-choline to map the metabolic products of choline in normal, in vitro-transformed, and tumor-derived cancer cell lines.[4] The key findings from this study are summarized below.

Quantitative Data Summary

The untargeted liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of cell extracts after 96 hours of incubation with 50% 13C3-choline revealed a significant number of labeled metabolites.[4]

DescriptionValue
Total LC-HRMS Peaks Detected4,908
13C-Labeled Peaks (Metabolites from Choline)121
13C3-Labeled Peaks (Containing intact –N(13CH3)3 head group)90 (74% of labeled)

Data sourced from C. et al. (2020).[4]

The study identified that the formation of betaine from choline was specific to tumor-derived cells, and this correlated with the expression of choline dehydrogenase (CHDH).[4]

Experimental Protocols

The following is a generalized protocol for a 13C metabolic flux analysis experiment using this compound, based on methodologies described in the literature.[4][9][10]

I. Cell Culture and Labeling
  • Cell Seeding: Seed cells at a desired density in a multi-well plate (e.g., 0.2 x 10^6 cells per well in a 6-well plate).[4]

  • Culture Medium Preparation: Prepare the culture medium containing the 13C-labeled tracer. For example, a medium with a final concentration of ~60 µM choline can be prepared with a 50% labeling by adding 3 mg/L of this compound and 3 mg/L of unlabeled choline chloride.[4]

  • Isotopic Labeling: Replace the standard culture medium with the 13C-labeling medium and incubate the cells for a specified period (e.g., 96 hours) to allow for the incorporation of the label into downstream metabolites.[4] It is crucial to ensure that the cells reach isotopic steady state, which can be verified by measuring isotopic labeling at multiple time points.[11]

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for at least 15 minutes to precipitate proteins and extract metabolites.

  • Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites for analysis.

III. Analytical Measurement
  • Instrumentation: Analyze the metabolite extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 13C-labeled metabolites.[9][12]

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable ions and in MS/MS mode to confirm the identity of specific metabolites.

IV. Data Analysis and Flux Calculation
  • Peak Integration and Isotopologue Distribution: Integrate the chromatographic peaks for all detected metabolites and determine the mass isotopologue distribution for each metabolite to quantify the extent of 13C labeling.

  • Metabolic Modeling: Use a metabolic network model that includes the relevant pathways of choline metabolism.

  • Flux Estimation: Employ computational software (e.g., Metran, INCA) to estimate the metabolic fluxes by minimizing the difference between the experimentally measured labeling patterns and the model-simulated patterns.[13]

Visualizations

Choline Metabolism and its Intersection with One-Carbon Metabolism

cluster_choline Choline Metabolism cluster_one_carbon One-Carbon Metabolism Trimethylammonium_chloride_13C3 Trimethylammonium chloride-13C3 (Tracer) Choline Choline Trimethylammonium_chloride_13C3->Choline Enters Choline Pool Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase (CHDH) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) CDP_Choline->Phosphatidylcholine Betaine Betaine Betaine_Aldehyde->Betaine Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine Provides Methyl Group SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH->Homocysteine

Caption: Choline metabolism pathway and its link to one-carbon metabolism.

Experimental Workflow for 13C Metabolic Flux Analysis

Start Start: Experimental Design Cell_Culture 1. Cell Culture Start->Cell_Culture Labeling 2. Isotopic Labeling with This compound Cell_Culture->Labeling Quenching 3. Rapid Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS / GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing & Isotopologue Distribution Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation End End: Flux Map Interpretation->End

Caption: General workflow for a 13C metabolic flux analysis experiment.

References

Application Note: Quantitative Analysis of Trimethylamine N-oxide (TMAO) in Plasma by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylamine N-oxide (TMAO) is a small amine oxide generated from the metabolism of dietary nutrients like choline, phosphatidylcholine, and L-carnitine by the gut microbiota and subsequent oxidation in the liver by flavin-containing monooxygenase (FMO) enzymes.[1][2][3] Elevated plasma concentrations of TMAO have been identified as a significant independent risk factor for major adverse cardiovascular events, including myocardial infarction, stroke, and death.[4] It is also associated with chronic kidney disease and type 2 diabetes.[1] Consequently, the accurate and precise quantification of TMAO in biological matrices is crucial for clinical research, disease risk assessment, and monitoring therapeutic interventions.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TMAO quantification due to its high sensitivity, specificity, and throughput.[5][6] The stable isotope dilution (SID) method, which employs a stable isotope-labeled internal standard (IS), is the preferred approach. This method corrects for variations during sample preparation and potential matrix effects during ionization, ensuring high accuracy and precision.[4] This application note details a robust LC-MS/MS method for the quantitation of TMAO in human plasma using Trimethylamine-13C3 N-oxide (derived from Trimethylammonium chloride-13C3) as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • Trimethylamine N-oxide (TMAO) (≥95% purity)

    • Trimethylamine-13C3 N-oxide (13C3-TMAO) or this compound for synthesis

  • Solvents and Chemicals:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Water, HPLC or LC-MS grade

    • Ammonium Acetate (≥98% purity)

    • Bovine Serum Albumin (BSA) (for surrogate matrix)

    • Phosphate Buffered Solution (PBS)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve TMAO and 13C3-TMAO in HPLC-grade water to achieve a final concentration of 1 mg/mL for each. Store at -20°C or below.[1]

  • TMAO Working Solutions:

    • Perform serial dilutions of the TMAO stock solution with 50% ACN in water to prepare a series of working solutions for building the calibration curve.[1]

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL):

    • Dilute the 13C3-TMAO stock solution with HPLC-grade water to a final concentration of 500 ng/mL.[1]

  • Surrogate Matrix:

    • To avoid interference from endogenous TMAO in biological matrices, calibration standards are prepared in a surrogate matrix.[1] A solution of Bovine Serum Albumin (BSA) dissolved in PBS can serve as an effective substitute for plasma.[1]

Preparation of Calibration Standards (STD) and Quality Controls (QC)
  • Calibration Standards:

    • Prepare an eight-point calibration curve by spiking the appropriate TMAO working solution into the surrogate matrix.[1] A typical concentration range is 1 to 5,000 ng/mL.[1] For example, add 20 µL of each TMAO working solution to 380 µL of the surrogate matrix.[1]

  • Quality Control Samples:

    • Prepare QC samples in the surrogate matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1] A lower limit of quantification (LLOQ) sample should also be prepared.[1] Example concentrations are 3 ng/mL (LQC), 600 ng/mL (MQC), and 4,000 ng/mL (HQC).[1]

Sample Preparation (Protein Precipitation)

This protocol is suitable for human plasma or serum samples.

  • Aliquot 50 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 10 µL of the 13C3-TMAO internal standard working solution (500 ng/mL) to each tube.[1]

  • Add 200 µL of cold acetonitrile (ACN) to precipitate proteins.[1]

  • Vortex the mixture for 10 minutes at room temperature.[1]

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Carefully transfer 100 µL of the clear supernatant to a new tube.[1]

  • Mix the supernatant with 100 µL of 30% ACN solution.[1]

  • Transfer 100 µL of the final mixture into an HPLC vial for analysis.[1]

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrument Parameters

Parameter Setting
Liquid Chromatography
HPLC System Agilent 1260 Infinity LC or equivalent[1]
Column Gemini-NX C18 (100 x 3 mm, 3 µm) or equivalent[1]
Mobile Phase A 5 mM Ammonium Acetate in water[1]
Mobile Phase B Acetonitrile[1]
Gradient 70% A, reduce to 20% A over 1.5 min, return to 70% A at 2.7 min, hold until 6.0 min[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Mass Spectrometry
MS System Agilent 6490 Triple Quadrupole or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage +3000 V[1]
Nebulizer Gas 20 psi[1]
Carrier Gas 14 L/min at 200°C[1]
Sheath Gas 10 L/min at 350°C[1]
MRM Transitions
TMAO Precursor Ion (m/z): 76.2, Product Ion (m/z): 58.2, Collision Energy (V): 20[1][4]

| 13C3-TMAO (IS) | Precursor Ion (m/z): 79.0, Product Ion (m/z): 61.0, Collision Energy (V): ~20-28[7] |

Data and Performance Characteristics

The method performance should be validated according to regulatory guidelines (e.g., FDA or EMA).[6][8]

Table 2: Typical Calibration Curve Performance

Parameter Typical Value
Matrix Surrogate (BSA in PBS)
Concentration Range 1 - 5,000 ng/mL[1]
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (R²) | > 0.996[1] |

Table 3: Typical Assay Performance Characteristics

Parameter Metric Typical Value Reference
Sensitivity LLOQ 0.05 µM (approx. 3.8 ng/mL) [4]
Precision Intra-day %CV < 7.15% [1]
Inter-day %CV < 9.9% [4]
Accuracy Bias / %Recovery 96.36 – 111.43% [1]
Stability Freeze-Thaw Stable through multiple cycles [4]

| | Long-term Storage (-80°C) | Stable for up to 5 years |[4] |

Visualizations

TMAO Biosynthesis and Clinical Relevance

The diagram below illustrates the metabolic pathway leading to TMAO formation and its link to cardiovascular disease.

TMAO_Pathway cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_liver Liver cluster_circulation Systemic Circulation cluster_disease Pathophysiology Choline Choline / Lecithin Microbiota Microbial Enzymes (e.g., CutC/D) Choline->Microbiota Carnitine L-Carnitine Carnitine->Microbiota TMA TMA (Trimethylamine) Microbiota->TMA Metabolism FMO3 FMO3 Enzyme TMAO TMAO FMO3->TMAO Oxidation TMA->FMO3 Absorption CVD Cardiovascular Disease Risk TMAO->CVD Associated with

Caption: TMAO metabolic pathway from dietary precursors to disease association.
Quantitative Analysis Workflow

The following flowchart outlines the major steps in the quantitative analysis of TMAO from plasma samples.

Caption: Experimental workflow for TMAO quantitation in plasma.

References

Application Notes and Protocols for Trimethylammonium chloride-13C3 in Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (TMA) is a gut microbiota-dependent metabolite derived from dietary precursors such as choline, lecithin, and L-carnitine, which are abundant in foods like red meat and eggs.[1][2] In the liver, TMA is oxidized by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO).[1][2] Elevated plasma levels of TMAO have been associated with an increased risk of cardiovascular diseases, making the accurate quantification of TMA in plasma a critical area of research for disease risk assessment and monitoring.[2]

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like TMA in complex biological matrices such as plasma. This method offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Trimethylammonium chloride-13C3, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[3][4]

This document provides a detailed protocol for the quantification of trimethylamine in human plasma samples using this compound as an internal standard with LC-MS/MS.

Metabolic Pathway of Trimethylamine

Dietary precursors are metabolized by the gut microbiota to produce TMA. TMA is then absorbed into the bloodstream and transported to the liver, where it is converted to TMAO by the FMO3 enzyme.[1][2]

cluster_gut Gut Lumen cluster_circulation Circulation cluster_liver Liver Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA Trimethylamine (TMA) Gut Microbiota->TMA TMA_circ TMA TMA->TMA_circ Absorption TMA_liver TMA TMA_circ->TMA_liver Transport FMO3 FMO3 Enzyme TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO TMA_liver->FMO3 Oxidation

Caption: Metabolic pathway of Trimethylamine (TMA) formation and its conversion to Trimethylamine N-oxide (TMAO).

Experimental Protocol

This protocol outlines a method for the quantification of TMA in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Human plasma (collected in EDTA tubes)

  • This compound (Internal Standard, IS)

  • Trimethylamine hydrochloride (Analytical Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Prepare Spiking Solution: Prepare a working solution of the internal standard, this compound, in methanol.

  • Protein Precipitation:

    • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Dilution: Add 100 µL of 30% acetonitrile in water to the supernatant.[1]

  • Transfer to Vial: Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
2.095
3.095
3.15
5.05

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent, optimize for best signal
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethylamine (TMA)60.144.115
This compound (IS)63.146.115

Note: Collision energies should be optimized for the specific mass spectrometer used.

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

Plasma Sample Plasma Sample Add IS (13C3-TMA) Add IS (13C3-TMA) Plasma Sample->Add IS (13C3-TMA) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add IS (13C3-TMA)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Dilution Dilution Supernatant Transfer->Dilution LC-MS/MS Analysis LC-MS/MS Analysis Dilution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for the quantification of TMA in plasma.

Data Presentation

The following tables summarize representative quantitative data for a validated LC-MS/MS method for the analysis of trimethylamine-related compounds in plasma. While this data was generated using a d9-labeled internal standard for TMAO, it is indicative of the performance expected for the described method.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range 1 - 5,000 ng/mL[1]
Correlation Coefficient (r²) > 0.996[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LQC3< 5.095 - 105< 7.094 - 106
MQC600< 4.096 - 104< 6.095 - 105
HQC4,000< 3.097 - 103< 5.096 - 104
Data adapted from a similar validated assay for TMAO.[1]

Table 3: Recovery

QC LevelConcentration (ng/mL)Extraction Recovery (%)
LQC381.5 - 90.4
MQC60084.1 - 88.9
HQC4,00085.2 - 89.5
Data adapted from a similar validated assay for TMAO.[1]

Conclusion

The protocol described provides a robust and reliable method for the quantification of trimethylamine in human plasma samples using this compound as an internal standard. The use of stable isotope dilution LC-MS/MS ensures high accuracy and precision, which is essential for clinical research and drug development applications. The provided workflow and representative data can serve as a valuable resource for researchers and scientists working in this field.

References

Application Notes and Protocols for Trimethylammonium chloride-13C3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13C3 (TMA-13C3) is a stable isotope-labeled internal standard crucial for the accurate quantification of trimethylamine N-oxide (TMAO) and its precursors in biological samples by mass spectrometry. TMAO is a gut microbiota-derived metabolite linked to various physiological and pathological processes, including cardiovascular diseases. The use of a stable isotope-labeled internal standard like TMA-13C3 is essential to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.

These application notes provide detailed protocols for the preparation of plasma, urine, and tissue samples for the analysis of TMAO and its related compounds using TMA-13C3 as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the metabolic pathway leading to TMAO formation and the general workflow for its analysis using a stable isotope-labeled internal standard.

Metabolic Pathway of TMAO and Analytical Workflow cluster_0 Biological System cluster_1 Sample Analysis Workflow Dietary Precursors Dietary Precursors (Choline, Carnitine) Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota TMA Trimethylamine (TMA) Gut Microbiota->TMA Liver Liver (FMOs) TMA->Liver TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Biological Sample Biological Sample (Plasma, Urine, Tissue) Fortification Fortification with TMA-13C3 IS Biological Sample->Fortification Sample Preparation Sample Preparation (Protein Precipitation/Extraction) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Fortification->Sample Preparation Data Processing Data Processing & Quantification LC-MS/MS Analysis->Data Processing

Caption: Metabolic pathway of TMAO and analytical workflow.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum

This protocol describes the preparation of plasma or serum samples for TMAO analysis using protein precipitation.

Materials:

  • Plasma or serum samples

  • This compound (TMA-13C3) internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Methanol or Acetonitrile, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the TMA-13C3 internal standard solution to the sample.

  • Add 425 µL of cold methanol or acetonitrile (a 1:9 ratio of sample to solvent is common) to precipitate proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Urine

This protocol outlines the preparation of urine samples, which typically involves a dilution step followed by protein precipitation.

Materials:

  • Urine samples

  • This compound (TMA-13C3) internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Methanol or Acetonitrile, LC-MS grade

  • Deionized water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Dilute the urine sample 1:20 with deionized water.

  • Pipette 50 µL of the diluted urine sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the TMA-13C3 internal standard solution.

  • Add 425 µL of cold methanol or acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation of Tissue

This protocol describes the extraction of TMAO from tissue samples using a homogenization and solvent extraction method.

Materials:

  • Tissue samples (e.g., liver, kidney), stored at -80°C

  • This compound (TMA-13C3) internal standard (IS) solution (e.g., 1 µg/mL in 80% methanol)

  • 80% Methanol (LC-MS grade methanol and water), pre-chilled to -80°C

  • Chloroform, LC-MS grade, pre-chilled

  • Deionized water, LC-MS grade, pre-chilled

  • Bead-beating tubes with ceramic beads

  • Tissue homogenizer (e.g., bead beater)

  • Microcentrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it into a pre-chilled 2 mL bead-beating tube.[2]

  • Add 400 µL of ice-cold 80% methanol containing the TMA-13C3 internal standard.[2]

  • Homogenize the tissue using a bead beater for 30 seconds.[2]

  • Centrifuge at 100 x g for 5 minutes at 4°C. Transfer 300 µL of the supernatant to a new tube.[2]

  • Repeat the homogenization and centrifugation steps twice more, combining the supernatants.[2]

  • To the combined supernatant, add 200 µL of cold deionized water and vortex.[2]

  • Add 800 µL of cold chloroform and vortex thoroughly. The final solvent ratio should be approximately 2:2:1 (Methanol:Chloroform:Water).[2]

  • Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[2]

  • Carefully collect the upper aqueous phase (approximately 800 µL) and transfer it to a new tube.

  • Evaporate the aqueous extract to dryness using a speed vacuum concentrator without heat.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of LC-MS/MS methods for TMAO analysis using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity of TMAO Quantification

ParameterValue
Linearity Range1 - 5,000 ng/mL[3]
Correlation Coefficient (R²)> 0.996[3]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]

Table 2: Precision and Accuracy of TMAO Quantification

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC (3 ng/mL)1.65 - 7.15[3]96.36 - 111.43[3]1.65 - 7.15[3]96.36 - 111.43[3]
Medium QC (600 ng/mL)1.65 - 7.15[3]96.36 - 111.43[3]1.65 - 7.15[3]96.36 - 111.43[3]
High QC (4,000 ng/mL)1.65 - 7.15[3]96.36 - 111.43[3]1.65 - 7.15[3]96.36 - 111.43[3]

LC-MS/MS Parameters

While specific instrument parameters will need to be optimized, the following provides a general starting point for the analysis of TMAO.

Table 3: Typical LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnHILIC or C18 (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm)[3]
Mobile Phase A5 mM Ammonium acetate in water[3]
Mobile Phase BAcetonitrile[3]
GradientStart with 70% A, decrease to 20% A over 1.5 min, return to 70% A[3]
Flow Rate0.4 mL/min
Injection Volume5 µL[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (TMAO)m/z 76 -> 58
MRM Transition (TMA-13C3)m/z 79 -> 60 (example, will depend on exact labeling)
MRM Transition (d9-TMAO)m/z 85 -> 66[4]

Workflow Diagram for Tissue Sample Preparation

Tissue Sample Preparation Workflow start Start: Frozen Tissue Sample homogenize Homogenize in 80% Methanol + TMA-13C3 IS start->homogenize centrifuge1 Centrifuge (100 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 repeat_extraction Repeat Extraction 2x supernatant1->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants add_water_chloroform Add Water & Chloroform combine_supernatants->add_water_chloroform centrifuge2 Centrifuge (16,100 x g) add_water_chloroform->centrifuge2 collect_aqueous Collect Aqueous Phase centrifuge2->collect_aqueous dry_down Evaporate to Dryness collect_aqueous->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Trimethylammonium chloride-13C3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring efficacy while minimizing toxicity. This is particularly important for drugs with a narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards (SIL-IS) is fundamental to the accuracy and precision of LC-MS/MS-based quantification.

Trimethylammonium chloride-13C3 is a SIL-IS that offers significant advantages in bioanalytical assays. As a ¹³C-labeled compound, it exhibits nearly identical physicochemical properties to its unlabeled counterpart, ensuring it co-elutes during chromatographic separation. This is a distinct advantage over deuterium-labeled standards, which can sometimes show slight retention time shifts, potentially compromising the accuracy of quantification, especially in high-resolution chromatography systems.[1][2] The use of a SIL-IS like this compound effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[3][4]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound in TDM is isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard is added to the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. The SIL-IS and the unlabeled drug (analyte) are extracted and analyzed together by LC-MS/MS. Because the SIL-IS and the analyte have nearly identical chemical and physical properties, any loss during sample processing or fluctuations in instrument response will affect both compounds equally. The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS.

G cluster_process Sample Preparation & Analysis cluster_result Quantification Analyte Analyte (Drug) Extraction Extraction Analyte->Extraction IS This compound (Known Concentration) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Ratio of Analyte Signal to IS Signal MS_Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following is a generalized protocol for the quantification of a hypothetical drug in human plasma using this compound as an internal standard. This protocol should be optimized and validated for the specific drug of interest.

Materials and Reagents
  • Analytes: Certified reference standard of the drug to be quantified.

  • Internal Standard: this compound.

  • Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid or ammonium formate (for mobile phase modification).

  • Sample Preparation: Protein precipitation reagents (e.g., acetonitrile or methanol), or solid-phase extraction (SPE) cartridges.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug reference standard in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a suitable solvent to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking known concentrations of the analyte working solutions into drug-free human plasma. A typical calibration range might be 1-1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma from a separate analyte stock solution.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, depending on required sensitivity).

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

G start Start: Plasma Sample (50 µL) add_is Add Internal Standard (this compound) in Acetonitrile (150 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General Sample Preparation Workflow.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient optimized to provide good separation and peak shape for the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two transitions for the analyte and one for the internal standard.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters and acceptance criteria for a bioanalytical method, in accordance with regulatory guidelines.[3][5][6]

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaExample Result
Calibration RangeAt least 6-8 non-zero standards1 - 1000 ng/mL
Regression ModelWeighted (1/x or 1/x²) linear regressionWeighted (1/x²)
Correlation Coefficient (r²)≥ 0.990.998
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Pass

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 20%80 - 120%≤ 20%80 - 120%
Low QC3≤ 15%85 - 115%≤ 15%85 - 115%
Medium QC100≤ 15%85 - 115%≤ 15%85 - 115%
High QC800≤ 15%85 - 115%≤ 15%85 - 115%

Table 3: Matrix Effect and Recovery

ParameterLow QC (%)High QC (%)Acceptance Criteria
Matrix Factor0.950.98CV of IS-normalized matrix factor ≤ 15%
Recovery9295Consistent and reproducible

Logical Relationships in a TDM Workflow

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Prescription Drug Prescription Sampling Sample Collection (e.g., trough concentration) Prescription->Sampling Handling Sample Handling & Storage Sampling->Handling Sample_Prep Sample Preparation (with this compound) Handling->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Data Processing & Quantification LC_MS_Analysis->Quantification Interpretation Interpretation of Results (in clinical context) Quantification->Interpretation Dose_Adjustment Dose Adjustment Recommendation Interpretation->Dose_Adjustment Communication Communication to Clinician Dose_Adjustment->Communication

Caption: Therapeutic Drug Monitoring (TDM) Workflow.

Conclusion

This compound is a high-quality stable isotope-labeled internal standard suitable for the development of robust and reliable LC-MS/MS methods for therapeutic drug monitoring. Its use helps to mitigate the variability inherent in the analysis of complex biological matrices, thereby ensuring the accuracy of quantitative results. The provided generalized protocols and validation data serve as a foundation for researchers and drug development professionals to establish and validate TDM assays for a wide range of therapeutic agents. The successful implementation of such methods is crucial for personalizing drug therapy and improving patient outcomes.

References

Application Notes: Isotope Dilution Assays with Trimethylammonium chloride-13C3 for Accurate Quantification of Trimethylamine N-oxide (TMAO)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite that has garnered significant attention as a potential biomarker for cardiovascular and metabolic diseases. Accurate and precise quantification of TMAO in biological samples is crucial for clinical research and drug development. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity. Trimethylammonium chloride-13C3 serves as an ideal internal standard for the quantification of TMAO, minimizing analytical variability and improving the accuracy of results.

Principle of Isotope Dilution

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical workflow. This internal standard is chemically identical to the endogenous analyte (TMAO) but has a different mass due to the incorporation of heavy isotopes. By measuring the ratio of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, chromatography, and ionization efficiency.

Applications in Research and Drug Development

The quantification of TMAO using this compound as an internal standard is a valuable tool in various research and development areas:

  • Cardiovascular Disease Research: Elevated TMAO levels have been associated with an increased risk of atherosclerosis, thrombosis, and other adverse cardiovascular events. Accurate measurement of TMAO can help in risk stratification and in understanding the pathological mechanisms.

  • Metabolic Disease Studies: TMAO has been linked to conditions such as insulin resistance and type 2 diabetes. Monitoring TMAO levels can provide insights into disease progression and the efficacy of therapeutic interventions.

  • Microbiome Research: As TMAO is a product of gut microbial metabolism of dietary precursors like choline and L-carnitine, its quantification serves as a functional readout of the gut microbiome's metabolic activity.

  • Drug Development: In the development of therapies targeting the gut microbiome or metabolic pathways, accurate TMAO measurement is essential for assessing drug efficacy and pharmacodynamics.

Featured Application: Quantification of TMAO in Human Plasma

This section provides a summary of a typical workflow for the quantification of TMAO in human plasma using isotope dilution LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective protein precipitation method for the extraction of TMAO from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution to the plasma sample.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of TMAO and its internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (HILIC):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TMAO (unlabeled): Precursor ion (m/z) 76.1 → Product ion (m/z) 58.1

    • This compound (labeled IS): Precursor ion (m/z) 79.1 → Product ion (m/z) 60.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data

The following tables summarize typical validation parameters for an isotope dilution LC-MS/MS assay for TMAO using a 13C-labeled internal standard.

Table 1: Calibration Curve and Sensitivity
ParameterValue
Linearity Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µM
Limit of Detection (LOD)0.03 µM
Table 2: Accuracy and Precision
Quality Control SampleConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC0.3< 10%< 15%90 - 110%
Medium QC5< 10%< 15%90 - 110%
High QC50< 10%< 15%90 - 110%
Table 3: Recovery
ParameterValue
Extraction Recovery> 85%
Matrix EffectMinimal (< 15%)

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add Trimethylammonium chloride-13C3 (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Ratio of Analyte/IS) lcms->data

Caption: Isotope dilution LC-MS/MS workflow for TMAO quantification.

TMAO Metabolic Pathway

tmao_pathway cluster_diet Dietary Precursors cluster_gut Gut Lumen cluster_liver Liver choline Choline (e.g., eggs, meat) gut_microbiota Gut Microbiota choline->gut_microbiota Metabolism carnitine L-Carnitine (e.g., red meat) carnitine->gut_microbiota tma Trimethylamine (TMA) gut_microbiota->tma fmo3 Flavin-containing monooxygenase 3 (FMO3) tma->fmo3 Absorption & Transport tmao Trimethylamine N-oxide (TMAO) fmo3->tmao Oxidation circulation Systemic Circulation tmao->circulation

Caption: Metabolic pathway of Trimethylamine N-oxide (TMAO) formation.

Troubleshooting & Optimization

Optimizing LC-MS Methods with Trimethylammonium chloride-13C3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods using Trimethylammonium chloride-13C3 as a stable isotope-labeled (SIL) internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in LC-MS analysis?

A1: this compound is a stable isotope-labeled version of Trimethylammonium chloride. In LC-MS, it serves as an internal standard (IS).[1] Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[2][3][4][5]

Q2: When should I use a stable isotope-labeled internal standard like this compound?

A2: The use of a SIL-IS is highly recommended for quantitative LC-MS analyses, especially in complex biological matrices such as plasma, urine, or tissue homogenates.[6] These matrices are prone to significant matrix effects (ion suppression or enhancement) that can compromise the accuracy and reproducibility of the results.[5][6] A SIL-IS is the gold standard for correcting these variations.[7]

Q3: What are the key advantages of using a 13C-labeled internal standard over a deuterium (2H)-labeled one?

A3: While both are effective, 13C-labeled internal standards are often preferred because they are less likely to exhibit chromatographic separation from the native analyte, a phenomenon sometimes observed with highly deuterated standards.[8] This co-elution is crucial for accurately compensating for matrix effects that can vary across the chromatographic peak.[8]

Q4: Can this compound interfere with the analyte signal?

A4: Yes, a phenomenon known as isotopic cross-contamination or cross-talk can occur. This can happen if the analyte has naturally occurring heavy isotopes that contribute to the signal of the SIL-IS, or if the SIL-IS preparation contains a small amount of the unlabeled analyte.[9][10] It is crucial to assess for this during method development.[9]

Q5: How do I determine the optimal concentration of this compound to use in my assay?

A5: The concentration of the internal standard should be optimized during method development. It should be high enough to provide a stable and reproducible signal but not so high that it saturates the detector or significantly contributes to the analyte's signal through isotopic impurities. A common starting point is to add the IS at a concentration similar to the midpoint of the calibration curve for the analyte.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in LC-MS methods.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Analyte and/or IS 1. Incompatible sample solvent and mobile phase.2. Column degradation or contamination.3. Secondary interactions with the stationary phase.1. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Adjust the mobile phase pH or add a competing agent to mitigate secondary interactions.
High Variability in IS Response Across Samples 1. Inconsistent sample preparation (e.g., protein precipitation, extraction).2. Degradation of the IS in the sample or stock solution.3. Significant and variable matrix effects not fully compensated for.1. Automate or standardize sample preparation steps to ensure consistency.2. Check the stability of the IS in the matrix and storage conditions. Prepare fresh stock solutions regularly.3. Optimize sample cleanup procedures to remove interfering matrix components. Consider using a different ionization technique if available.
Analyte and IS Peaks are Separated Chromatographically 1. This is less common with 13C-labeled standards but can occur under certain chromatographic conditions.1. Adjust the mobile phase composition or gradient to achieve co-elution. A slower gradient may be beneficial.2. Evaluate different column chemistries.
Suspected Isotopic Cross-Contamination (Cross-Talk) 1. Natural isotopic abundance of the analyte contributing to the IS signal.2. Impurity of the IS (contains some unlabeled analyte).1. Analyze a high concentration of the analyte without the IS to check for a signal in the IS's MRM transition.2. Analyze the IS solution alone to check for a signal in the analyte's MRM transition.3. If cross-talk is significant, a higher mass difference between the analyte and IS may be needed. Alternatively, mathematical corrections can be applied, but this is less ideal.[10]
Low Signal Intensity for Analyte and/or IS 1. Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).2. Inefficient ionization in the chosen mobile phase.3. Matrix-induced ion suppression.1. Optimize ion source parameters by infusing a solution of the analyte and IS.2. Adjust mobile phase pH or add modifiers (e.g., formic acid, ammonium formate) to enhance ionization.3. Improve sample preparation to remove suppressing agents. Dilute the sample if sensitivity allows.

Experimental Protocols

Protocol 1: Quantification of Acetylcholine in Rat Brain Microdialysates

This protocol is adapted from methodologies for acetylcholine quantification and outlines the use of this compound as an internal standard.[6][11][12]

1. Sample Preparation:

  • Collect brain microdialysate samples.

  • To 20 µL of microdialysate, add 5 µL of an internal standard working solution of this compound (concentration to be optimized during method validation, e.g., 50 nM).

  • Add 75 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

Parameter Condition
LC System UPLC/UHPLC system
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2

Table 2: Example MRM Transitions for Acetylcholine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acetylcholine (Quantifier)146.187.120
Acetylcholine (Qualifier)146.158.125
This compound (IS)149.190.120

Note: Collision energies and product ions should be optimized for the specific instrument used.[13][14][15]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with Trimethylammonium chloride-13C3 (IS) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Analyze Extract Chromatography HILIC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: General workflow for quantitative analysis using an internal standard.

Troubleshooting Logic

G cluster_is IS Variability Troubleshooting cluster_rt Retention Time Troubleshooting cluster_peak Peak Shape Troubleshooting Start Inconsistent Results? Check_IS Check IS Peak Area Variability Start->Check_IS Check_RT Check Retention Time Stability Start->Check_RT Check_PeakShape Check Peak Shape Start->Check_PeakShape SamplePrep Review Sample Prep Consistency Check_IS->SamplePrep MatrixEffects Investigate Matrix Effects Check_IS->MatrixEffects IS_Stability Check IS Stability Check_IS->IS_Stability MobilePhase Verify Mobile Phase Composition Check_RT->MobilePhase ColumnHealth Assess Column Health Check_RT->ColumnHealth SystemLeaks Check for LC System Leaks Check_RT->SystemLeaks SolventMismatch Check Sample Solvent vs. Mobile Phase Check_PeakShape->SolventMismatch ColumnOverload Reduce Injection Volume/Concentration Check_PeakShape->ColumnOverload Solution Implement Corrective Actions SamplePrep->Solution MatrixEffects->Solution IS_Stability->Solution MobilePhase->Solution ColumnHealth->Solution SystemLeaks->Solution SolventMismatch->Solution ColumnOverload->Solution

Caption: A logical approach to troubleshooting common LC-MS issues.

Cholinergic Signaling Pathway

G Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) (Quantified via LC-MS with This compound) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Storage Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Receptor Binding & Signal Transduction AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Vesicle->ACh Release AChE->Choline Recycling Acetate Acetate AChE->Acetate

Caption: Simplified cholinergic neurotransmission pathway.

References

Technical Support Center: Troubleshooting Signal Suppression with ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting signal suppression when using ¹³C internal standards in mass spectrometry. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern in LC-MS/MS analysis?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of the analyte.[3] Matrix effects, which include signal suppression and enhancement, are a major concern because they can compromise the reliability and reproducibility of quantitative analyses.[2]

Q2: How do ¹³C-labeled internal standards help in mitigating signal suppression?

A2: Stable isotope-labeled internal standards (SIL-IS), particularly ¹³C-labeled standards, are considered the gold standard for quantitative LC-MS analysis.[4] They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.[5] Because they have nearly identical physicochemical properties, they co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2][4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][5] ¹³C-labeled standards are often preferred over deuterium (²H) labeled standards as they are less likely to exhibit chromatographic separation from the analyte, providing better compensation for matrix effects.[6][7]

Q3: Can the ¹³C internal standard itself cause signal suppression?

A3: Yes, under certain conditions, any compound, including a ¹³C internal standard, can contribute to or cause ion suppression.[4] This is particularly true if the concentration of the internal standard is excessively high.[4] The electrospray ionization (ESI) source has a finite capacity for generating ions, and a high concentration of the internal standard can compete with the analyte for ionization, leading to suppression of the analyte's signal.[4]

Q4: I am observing a significant drop in my ¹³C internal standard signal in my study samples compared to my calibration standards. What could be the cause?

A4: A significant drop in the internal standard signal in study samples compared to calibration standards prepared in a clean solvent is a strong indicator of matrix effects, specifically ion suppression.[8] This suggests that components present in the biological matrix (e.g., plasma, urine) are co-eluting with your internal standard and analyte, suppressing their ionization.[9] Other potential causes could include issues with sample preparation leading to loss of the internal standard, or degradation of the internal standard in the sample matrix.[8][9]

Q5: My analyte and its ¹³C internal standard are slightly separated chromatographically. Is this a problem?

A5: Even a slight chromatographic separation between the analyte and its ¹³C internal standard can be problematic. If the two do not co-elute perfectly, they may not experience the exact same degree of ion suppression from co-eluting matrix components.[3][6] This can lead to inaccurate quantification as the ratio of the analyte to the internal standard will not accurately reflect the analyte's concentration. This issue is more commonly observed with deuterium-labeled standards but can occasionally occur with ¹³C standards depending on the chromatography.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Low ¹³C Internal Standard Signal

Possible Causes:

  • Matrix Effects: Co-eluting matrix components are suppressing the ionization of the internal standard.[9]

  • Suboptimal Internal Standard Concentration: The concentration of the internal standard may be too high, causing self-suppression, or too low, leading to poor signal-to-noise.[4][10]

  • Poor Sample Preparation: Inefficient extraction or sample cleanup can lead to a higher load of interfering matrix components.[2]

  • Instrument Contamination: A dirty ion source can lead to a general decrease in sensitivity.[9]

Troubleshooting Workflow:

start Inconsistent/Low IS Signal matrix_effects Evaluate Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->matrix_effects optimize_is Optimize IS Concentration matrix_effects->optimize_is Matrix Effects Confirmed check_instrument Check Instrument Performance (Clean Ion Source, Calibrate) matrix_effects->check_instrument No Significant Matrix Effects improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) optimize_is->improve_cleanup improve_cleanup->check_instrument stable_signal Signal Stabilized check_instrument->stable_signal

Troubleshooting Workflow for Inconsistent Internal Standard Signal.

Experimental Protocol: Assessing Matrix Effects via Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: A syringe pump continuously infuses a solution of the ¹³C internal standard at a constant flow rate into the LC flow stream after the analytical column and before the mass spectrometer's ion source.

  • Analysis: A blank, extracted matrix sample (containing no analyte or internal standard) is injected onto the LC-MS/MS system.

  • Data Review: The signal of the infused internal standard is monitored. A stable, flat baseline is expected. Any dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.

  • Interpretation: If the retention time of your analyte and internal standard falls within a region of ion suppression, this confirms that matrix effects are impacting your analysis.

Issue 2: Poor Accuracy and Precision in Quantitative Results

Possible Causes:

  • Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression due to slight chromatographic separation.[3]

  • Cross-Contribution: The analyte signal may have a contribution from the internal standard (isotopic impurity) or vice-versa.[5]

  • Non-Linearity: The calibration curve may be non-linear due to detector saturation or complex matrix effects.

Troubleshooting Workflow:

start Poor Accuracy/Precision check_coelution Verify Analyte and IS Co-elution start->check_coelution optimize_chroma Optimize Chromatography check_coelution->optimize_chroma Separation Observed check_purity Check IS Purity (Cross-Contribution) check_coelution->check_purity Co-elution Confirmed optimize_chroma->check_purity evaluate_curve Evaluate Calibration Curve (Linearity, Range) check_purity->evaluate_curve accurate_results Accurate Results Achieved evaluate_curve->accurate_results

Troubleshooting Workflow for Poor Quantitative Performance.

Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and ¹³C internal standard spiked into a clean solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and ¹³C internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): The analyte and ¹³C internal standard are spiked into the blank biological matrix before the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Data Presentation

Table 1: Example Data for Matrix Effect Assessment

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (%)Recovery (%)
Set A (Neat) 1,200,0001,250,000--
Set B (Post-Spiked) 650,000680,00054.2%-
Set C (Pre-Spiked) 585,000612,000-90.0%

Interpretation of Table 1: The data shows a significant matrix effect (ion suppression) of approximately 46%. The recovery of the extraction procedure is 90%.

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Sample Analysis Workflow Sample Biological Sample Add_IS Add ¹³C Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification cluster_1 Ion Suppression Mechanism Analyte Analyte Ions Droplet ESI Droplet (Limited Surface Charge) Analyte->Droplet IS ¹³C-IS Ions IS->Droplet Matrix Matrix Components Matrix->Droplet GasPhase Gas Phase Ions (To Mass Analyzer) Droplet->GasPhase Competition for Ionization

References

Technical Support Center: Matrix Effects in Trimethylammonium chloride-13C3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Trimethylammonium chloride-13C3 (TMA-13C3) and related analytes by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise measurements.[1][2] Given that this compound is a polar quaternary amine, it is particularly susceptible to matrix effects in biological samples like plasma and urine, which contain high concentrations of salts, phospholipids, and other endogenous components.[1][3]

Q2: Why is a 13C-labeled internal standard, like this compound, preferred over a deuterated (2H) standard for mitigating matrix effects?

A: While both are stable isotope-labeled (SIL) internal standards, 13C-labeled standards are generally considered superior for several reasons:

  • Co-elution: 13C-labeled standards typically co-elute perfectly with the unlabeled analyte.[4] Deuterated standards, however, can exhibit a slight chromatographic shift, eluting earlier than the native compound.[4][5] This shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[4][5]

  • Isotopic Stability: 13C labels are isotopically stable and not prone to exchange with the surrounding environment. Deuterium labels, in some cases, can be susceptible to back-exchange with protons from the solvent or matrix, which would affect the accuracy of the results.[5]

  • Accuracy and Precision: The closer physicochemical properties of 13C-labeled internal standards to the analyte result in more reliable and reproducible quantification, with studies showing improved accuracy and precision compared to deuterated standards.[4][6]

Q3: What are the most common sources of matrix effects in plasma or serum samples when analyzing quaternary amines?

A: The primary sources of matrix effects in plasma and serum are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[7] They can co-extract with analytes and often elute in the same chromatographic region.[7]

  • Salts and Endogenous Small Molecules: High concentrations of salts and other polar molecules can compete with the analyte for ionization.[3]

  • Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still interfere with the analysis.

Q4: How can I qualitatively assess if I have a matrix effect problem?

A: The post-column infusion technique is a widely used method for the qualitative assessment of matrix effects.[8][9][10] This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: How can I quantitatively measure the extent of matrix effects?

A: The post-extraction addition (or post-extraction spike) method is the standard approach for quantifying matrix effects.[8][11] This involves comparing the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution. This allows for the calculation of the "matrix factor." A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step Rationale
Column Contamination 1. Reverse flush the column with a strong solvent. 2. If the problem persists, replace the column.Contaminants from the sample matrix can accumulate on the column frit or stationary phase, leading to distorted peak shapes.[12]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or the same as the initial mobile phase.Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion, including splitting.[12]
Secondary Interactions with Column 1. For basic analytes like quaternary amines, ensure the mobile phase pH is appropriate to maintain a consistent charge state. 2. Consider a different column chemistry (e.g., HILIC, mixed-mode).Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.[13]
Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)
Potential Cause Troubleshooting Step Rationale
Co-eluting Matrix Components 1. Optimize the chromatographic gradient to better separate the analyte from interfering peaks. 2. Perform a post-column infusion experiment to identify regions of ion suppression.If the analyte elutes in a region of significant ion suppression, its signal will be reduced.[8][10]
Inefficient Sample Preparation 1. Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). 2. For plasma/serum, use phospholipid removal plates/cartridges.To minimize the amount of matrix components introduced into the MS system.[14] Phospholipids are a major cause of ion suppression.[7]
High Salt Concentration Dilute the sample with the mobile phase.Dilution reduces the concentration of all matrix components, which can alleviate ion suppression, but may compromise sensitivity.[14]
Issue 3: High Analyte Response (Ion Enhancement)
Potential Cause Troubleshooting Step Rationale
Co-eluting Matrix Components 1. Optimize the chromatographic gradient to separate the analyte from the enhancing species. 2. Perform a post-column infusion experiment to identify regions of ion enhancement.Some matrix components can improve the ionization efficiency of the analyte, leading to an artificially high signal.
Carryover Inject several blank samples after a high-concentration standard or sample.Quaternary amines can be "sticky" and adhere to the LC system, causing carryover into subsequent injections.[15]

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods and the choice of internal standard on the accuracy and precision of quantification.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) HighHighSimple and fastLeast effective at removing interferences
Liquid-Liquid Extraction (LLE) Variable (lower for polar analytes)Low to ModerateCan provide very clean extractsCan have low recovery for polar compounds
Solid-Phase Extraction (SPE) HighLowHigh selectivity and clean extractsMore time-consuming and costly
Phospholipid Depletion Plates HighLow (for phospholipid-based suppression)Specifically targets a major source of interferenceMay not remove other interfering substances

Table 2: Performance Comparison of Deuterated vs. 13C-Labeled Internal Standards

ParameterDeuterated (2H) Internal Standard13C-Labeled Internal StandardFinding
Chromatographic Co-elution Often elutes slightly earlier than the analyte.[4]Typically co-elutes perfectly with the analyte.[4]Superior co-elution of 13C-IS provides more accurate compensation for matrix effects.[4]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time match.[5]Demonstrates improved accuracy and precision.[4]The closer physicochemical properties of 13C-IS result in more reliable quantification.[4]
Isotopic Stability Risk of H/D exchange in certain positions.[5]Stable, no risk of exchange.13C-IS is more robust and less prone to analytical artifacts.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound

  • Blank matrix extract (e.g., plasma extract prepared by protein precipitation)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for the assay.

  • Connect the syringe pump to the LC flow path between the column and the MS source using a tee-union.

  • Continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min).

  • Allow the infused signal to stabilize to obtain a steady baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound throughout the chromatographic run.

  • A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Blank biological matrix (e.g., plasma)

  • Standard solution of this compound

  • Solvents for sample preparation

Methodology:

  • Prepare Set A: Spike a known concentration of this compound into a neat solution (e.g., mobile phase).

  • Prepare Set B: Process a blank matrix sample through the entire sample preparation procedure. Then, spike the resulting extract with the same concentration of this compound as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following equation:

    MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Most Selective end_prep Prepared Sample Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation (e.g., HILIC) end_prep->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data qual Qualitative Assessment (Post-Column Infusion) data->qual Identify Suppression Zones quant Quantitative Assessment (Post-Extraction Addition) data->quant Calculate Matrix Factor qual->lc Optimize Chromatography result Accurate Quantification quant->result cluster_prep cluster_prep quant->cluster_prep Refine Sample Prep

Caption: Workflow for mitigating matrix effects in this compound quantification.

troubleshooting_logic start Inaccurate Quantification of TMA-13C3 check_is Is a 13C-labeled IS being used? start->check_is check_peaks Are peak shapes acceptable? check_is->check_peaks Yes use_13C Switch to 13C-IS for better co-elution and stability check_is->use_13C No check_response Is analyte response consistent? check_peaks->check_response Yes troubleshoot_peaks Troubleshoot Peak Shape: - Check injection solvent - Flush/replace column check_peaks->troubleshoot_peaks No success Reliable Quantification check_response->success Yes assess_matrix Assess Matrix Effects (Post-column infusion & Post-extraction addition) check_response->assess_matrix No (Low or High) use_13C->start troubleshoot_peaks->start optimize Optimize Method: 1. Improve Sample Cleanup (SPE, LLE) 2. Adjust LC Gradient 3. Dilute Sample assess_matrix->optimize Suppression/Enhancement Detected optimize->start

Caption: Logical troubleshooting flow for matrix effect issues in TMA-13C3 analysis.

References

Technical Support Center: HILIC Analysis of Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Trimethylammonium chloride-13C3 using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal peak shape and robust results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and why is it used for this compound?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating highly polar and hydrophilic compounds.[1] It utilizes a polar stationary phase with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] this compound is a small, polar, permanently charged quaternary amine, which is poorly retained in traditional reversed-phase chromatography. HILIC provides excellent retention for such analytes, making it the preferred method.[1]

Q2: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing is the most frequent issue for basic and charged compounds in HILIC.[3]

  • Primary Cause : Strong secondary electrostatic (ionic) interactions between the positively charged trimethylammonium group and negatively charged, deprotonated silanol groups on the stationary phase surface.[3][4] This is a common issue on bare silica columns.[4]

  • Solutions :

    • Increase Buffer Concentration : Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., ammonium formate or ammonium acetate) can shield the silanol groups and minimize these secondary interactions, leading to a more symmetrical peak.[4][5][6] Concentrations between 20-50 mM are often effective.[5]

    • Adjust Mobile Phase pH : Operating at a lower pH (e.g., 3.0-4.5) can suppress the ionization of residual silanol groups, reducing their interaction with the positively charged analyte and improving peak shape.[3][5]

    • Change Stationary Phase : Consider using a stationary phase with reduced silanol activity or a different surface chemistry, such as an amide or a zwitterionic phase, which can offer better peak shape for charged analytes.[7]

Q3: My peak is fronting. What could be the issue?

Peak fronting is less common than tailing but can occur under specific conditions.

  • Primary Causes :

    • Column Overload : Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[8]

    • Injection Solvent Mismatch : If the sample is dissolved in a solvent significantly "stronger" (i.e., with a higher water content) than the mobile phase, it can cause peak distortion, including fronting.[9][10]

  • Solutions :

    • Reduce Sample Concentration/Volume : Decrease the amount of analyte injected onto the column.[8]

    • Match Injection Solvent to Mobile Phase : Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase, ideally containing a high percentage of acetonitrile (>90%).[5][9]

Q4: Can the stable isotope label (-13C3) affect the chromatography?

In HPLC, isotopically labeled compounds like this compound are generally expected to have nearly identical chromatographic behavior to their unlabeled counterparts.[11] While baseline separation of isotopomers is possible under highly optimized HILIC conditions, it typically requires very high-efficiency columns and specific mobile phases.[12] For most applications, you can assume the method development for the labeled and unlabeled compound will be the same.

Troubleshooting Guide: A Logic-Based Approach

If you are experiencing poor peak shape, use the following diagram to diagnose the problem and identify potential solutions.

G Start Poor Peak Shape Observed Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.8) Start->Fronting Broad Broad Peak (Low Efficiency) Start->Broad TailingCause1 Secondary Ionic Interactions (Analyte-Silanol) Tailing->TailingCause1 TailingCause2 Low Buffer Concentration Tailing->TailingCause2 TailingCause3 Inappropriate pH Tailing->TailingCause3 FrontingCause1 Mass Overload Fronting->FrontingCause1 FrontingCause2 Injection Solvent Stronger than Mobile Phase Fronting->FrontingCause2 BroadCause1 Sub-optimal Flow Rate Broad->BroadCause1 BroadCause2 Large Injection Volume Broad->BroadCause2 BroadCause3 Column Degradation Broad->BroadCause3 TailingSol1 Increase Buffer Conc. (e.g., 20-50 mM) TailingCause1->TailingSol1 TailingSol2 Lower Mobile Phase pH (e.g., pH 3-4.5) TailingCause1->TailingSol2 TailingSol3 Use Amide or Zwitterionic Column TailingCause1->TailingSol3 TailingCause2->TailingSol1 TailingCause3->TailingSol2 FrontingSol1 Reduce Injection Volume or Sample Concentration FrontingCause1->FrontingSol1 FrontingSol2 Match Injection Solvent to Mobile Phase FrontingCause2->FrontingSol2 BroadSol1 Optimize Flow Rate BroadCause1->BroadSol1 BroadSol2 Decrease Injection Volume BroadCause2->BroadSol2 BroadSol3 Replace Column BroadCause3->BroadSol3

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Quantitative Data Summary

Optimizing mobile phase conditions is critical. The following tables summarize the expected impact of buffer concentration and pH on peak shape for a quaternary amine like this compound.

Table 1: Effect of Mobile Phase Buffer Concentration on Peak Asymmetry

Mobile Phase Buffer (Ammonium Formate, pH 4.5)Expected Peak Asymmetry (As)Peak Shape Quality
5 mM> 2.0Severe Tailing
10 mM1.5 - 2.0Moderate Tailing
25 mM1.2 - 1.5Minor Tailing, Acceptable
50 mM1.0 - 1.2Symmetrical, Optimal

Data synthesized from principles described in literature. Higher buffer concentrations improve peak shape for charged compounds by minimizing secondary ionic interactions.[4][5][6]

Table 2: General HILIC Starting Parameters and Optimization Ranges

ParameterRecommended Starting PointOptimization RangeNotes
Mobile Phase Buffer 20 mM Ammonium Formate10 - 50 mMAmmonium acetate is also a suitable alternative.[5]
Mobile Phase pH 4.53.0 - 6.0Lower pH generally suppresses silanol activity, improving peak shape for bases.[3][5]
Acetonitrile % 90%80 - 95%Organic content primarily affects retention. A high percentage (>80%) is crucial for the HILIC mechanism.[5]
Column Temperature 40 °C30 - 50 °CTemperature effects in HILIC are typically less pronounced than in reversed-phase LC.[13]
Injection Volume 2 µL0.5 - 5 µLKeep as low as possible, especially if the injection solvent is stronger than the mobile phase.[5][9]
Injection Solvent Mobile Phase (90% ACN)Match mobile phaseAvoid highly aqueous injection solvents to prevent peak distortion.[5][9]

Experimental Protocols

Protocol 1: Mobile Phase Buffer Concentration Screening

This protocol is designed to determine the optimal buffer concentration for improving peak shape.

  • Prepare Stock Solutions :

    • Aqueous Stock (100 mM) : Prepare a 100 mM Ammonium Formate solution in water. Adjust the pH to 4.5 with Formic Acid.

    • Organic Stock : HPLC-grade Acetonitrile.

    • Analyte Stock : Prepare a 1 mg/mL solution of this compound in 90:10 (v/v) Acetonitrile:Water.

  • Experimental Runs :

    • Condition 1 (10 mM) : Prepare the mobile phase by mixing 10 parts Aqueous Stock, 90 parts Organic Stock. Equilibrate the HILIC column with this mobile phase for at least 20 column volumes. Inject the analyte and record the chromatogram, noting peak asymmetry and width.[5]

    • Condition 2 (25 mM) : Prepare the mobile phase using 25 parts Aqueous Stock, 75 parts Organic Stock. Equilibrate the column and inject the analyte. Record the results.

    • Condition 3 (50 mM) : Prepare the mobile phase using 50 parts Aqueous Stock, 50 parts Organic Stock. Equilibrate the column and inject the analyte. Record the results.

  • Analysis : Compare the peak asymmetry factor (As) from the three conditions. Select the lowest buffer concentration that provides a symmetrical peak (As ≈ 1.0-1.2) to maintain good sensitivity for mass spectrometry.

Protocol 2: Injection Solvent Optimization

This protocol evaluates the effect of the injection solvent composition on peak shape.[5]

  • Prepare Mobile Phase : Prepare an optimized mobile phase based on the results of Protocol 1 (e.g., 90% Acetonitrile with 25 mM Ammonium Formate, pH 4.5).

  • Prepare Analyte Solutions : Prepare solutions of this compound at the same concentration in three different solvents:

    • Solvent 1 : 95% Acetonitrile / 5% Water

    • Solvent 2 : 70% Acetonitrile / 30% Water

    • Solvent 3 : 50% Acetonitrile / 50% Water

  • Experimental Runs :

    • Equilibrate the column thoroughly with the mobile phase.

    • Inject a small, consistent volume (e.g., 1-2 µL) of the analyte dissolved in Solvent 1. Record the chromatogram.

    • Repeat the injection using the analyte dissolved in Solvent 2 and then Solvent 3, ensuring sufficient column re-equilibration between runs.

  • Analysis : Observe the peak shape from each injection. Peak distortion is expected to increase as the water content of the injection solvent increases.[9] This protocol will confirm the importance of using an injection solvent that is weak (high in organic content) and closely matches the mobile phase.[5]

HILIC Method Development Workflow

The following diagram illustrates a general workflow for developing a robust HILIC method for polar analytes.

G A 1. Analyte & Column Selection - Analyte: Polar, Charged - Column: Zwitterionic or Amide B 2. Initial Mobile Phase Screening - High % ACN (e.g., 90%) - Buffer: 20mM Ammonium Formate - pH: 4.5 A->B Select Starting Conditions C 3. Evaluate Initial Run - Check Retention & Peak Shape B->C Perform Injection D 4. Optimize Retention - Adjust % ACN C->D Retention Factor < 2? E 5. Optimize Peak Shape - Adjust Buffer Concentration - Adjust pH C->E Poor Peak Shape? F 6. Final Method Validation - Robustness, Reproducibility C->F Good Retention & Shape? D->C Re-evaluate E->C Re-evaluate

Caption: A systematic workflow for HILIC method development.

References

Technical Support Center: Minimizing Ion Suppression with ¹³C-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) experiments using ¹³C-labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

Ion suppression is a matrix effect that occurs when co-eluting compounds from a sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to a significant decrease in the analyte's signal intensity, which negatively impacts the sensitivity, precision, and accuracy of quantitative analyses.[1] The phenomenon is a major challenge in the analysis of complex biological samples like plasma, urine, and tissue extracts.[3][4]

Q2: How do ¹³C-labeled internal standards help compensate for ion suppression?

A ¹³C-labeled internal standard (IS) is chemically and physically almost identical to the analyte of interest, differing only in mass.[5][6] This similarity ensures that the IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[5][7] Because they co-elute perfectly, both the analyte and the ¹³C-labeled IS experience the same degree of ion suppression from the sample matrix.[2][3] Consequently, the ratio of the analyte signal to the IS signal remains constant, enabling accurate quantification even when suppression occurs.[2]

Q3: I'm using a ¹³C-labeled standard, but I still see high variability in my results. What's wrong?

While ¹³C-labeled standards are excellent at compensating for matrix effects, high variability can still occur under certain conditions:

  • Severe Ion Suppression: If the matrix effect is extremely strong, it can suppress the signals of both the analyte and the internal standard to a level near the instrument's limit of quantification. This leads to poor signal-to-noise ratios and decreased precision.[2]

  • Overly Concentrated Internal Standard: An excessively high concentration of the internal standard can cause self-suppression or interfere with the ionization of the analyte, disrupting the expected response ratio.[8]

  • Non-Co-elution: Although rare for ¹³C-labeled standards, any slight chromatographic separation between the analyte and the IS can expose them to different matrix components at the ion source, leading to differential suppression.[3][9] It is crucial to verify perfect co-elution.[2]

Q4: What makes ¹³C-labeled standards a better choice than deuterated (²H) standards for minimizing ion suppression?

¹³C-labeled standards are generally superior to deuterated standards for quantitative analysis for two main reasons:

  • Chromatographic Co-elution: Deuterated standards often elute slightly earlier than their non-labeled counterparts due to the isotopic effect, which alters the molecule's physicochemical properties.[3][5] This separation can cause the analyte and the IS to experience different degrees of ion suppression, leading to inaccurate results.[9][10] ¹³C-labeled standards, having a smaller relative mass difference, typically co-elute perfectly with the analyte.[3][11]

  • Isotopic Stability: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are in labile positions on the molecule.[5][10] This can compromise the standard's integrity. ¹³C atoms are part of the molecule's stable carbon backbone and are not susceptible to this exchange.[5]

Troubleshooting Guide

Problem: Low signal intensity or poor sensitivity for both analyte and ¹³C-IS.

This is a classic sign of significant ion suppression affecting both compounds.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][12] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other endogenous materials than simple protein precipitation (PPT).[1][4]

  • Improve Chromatographic Separation: Adjust your LC method to separate your analyte and IS from the regions of the chromatogram that exhibit the most significant ion suppression.[1][12] These regions are often at the beginning (where unretained compounds elute) and end of the gradient.[1]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[8][13] However, ensure the analyte concentration remains above the limit of quantification.

Quantitative Data Summary

The choice of internal standard can significantly impact the accuracy and precision of a quantitative assay. The following table provides a comparison of typical performance characteristics between methods using ¹³C-labeled and deuterated internal standards.

Parameter Deuterated (²H) Internal Standard ¹³C-Labeled Internal Standard Key Takeaway
Chromatographic Co-elution Often exhibits a slight retention time shift (elutes earlier).[1][3]Typically co-elutes perfectly with the analyte.[3][6]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[6]
Accuracy (Mean Bias) Can lead to inaccuracies; one study reported a 40% error due to retention time mismatch.[10]Demonstrates improved accuracy, with mean bias often near 100%.[6]¹³C-IS offers more reliable and accurate quantification.[7]
Precision (%RSD) Higher variability is possible if the IS and analyte experience differential matrix effects.Generally results in lower %RSD due to better correction for matrix effects.[6]The closer physicochemical properties of ¹³C-IS lead to more reproducible results.[6]
Isotopic Stability Can be prone to back-exchange, especially at labile positions.[5][10]Highly stable as the ¹³C atoms are integral to the carbon skeleton.[5]¹³C-IS provides greater stability throughout the analytical process.

Experimental Protocols

Protocol: Assessing Matrix Effects via the Post-Extraction Addition Method

This experiment is essential to quantitatively determine the extent of ion suppression or enhancement in your assay.[12][14] It involves comparing the analyte response in a neat solution to its response in an extracted matrix blank that has been spiked with the analyte.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the ¹³C-labeled IS into your final reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte) and perform the complete extraction procedure. Before the final evaporation and reconstitution step, spike the analyte and IS into the extracted matrix.[1][15]

    • Set C (Matrix Blank): Inject an extracted blank matrix sample to confirm no interference at the retention time of the analyte or IS.

  • Analyze and Calculate:

    • Analyze all samples using your LC-MS/MS method.

    • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the Results:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression is occurring.

    • ME > 100%: Ion enhancement is occurring.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interp Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Matrix Blank (Blank Matrix Extract) C->LCMS Calc Calculate Peak Areas (Area_A, Area_B) LCMS->Calc Formula ME (%) = (Area_B / Area_A) * 100 Calc->Formula Result Compare ME(%) to 100 Formula->Result NoEffect No Matrix Effect (ME = 100%) Result->NoEffect = Suppression Ion Suppression (ME < 100%) Result->Suppression < Enhancement Ion Enhancement (ME > 100%) Result->Enhancement >

Workflow for the Post-Extraction Addition experiment.

G start High Variability or Low Signal Observed? check_coelution Verify Perfect Co-elution of Analyte and ¹³C-IS start->check_coelution Yes end_ok Method OK start->end_ok No is_coeluting Co-eluting? check_coelution->is_coeluting assess_me Assess Matrix Effect (ME) (Post-Extraction Addition) is_coeluting->assess_me Yes end_adjust_lc Adjust LC Method is_coeluting->end_adjust_lc No is_suppressed Severe Suppression? (e.g., ME < 50%) assess_me->is_suppressed optimize_prep Optimize Sample Prep (e.g., use SPE/LLE) is_suppressed->optimize_prep Yes is_suppressed->end_ok No optimize_chrom Optimize Chromatography (Shift Retention Time) optimize_prep->optimize_chrom dilute Consider Sample Dilution optimize_chrom->dilute

Troubleshooting logic for ¹³C-IS variability issues.

References

Technical Support Center: Analysis of Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the recovery of Trimethylammonium chloride-13C3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its unlabeled counterpart, trimethylammonium chloride, but is heavier due to the presence of three Carbon-13 isotopes. In quantitative mass spectrometry-based analyses, it is added to samples at a known concentration to correct for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of the measurement of the unlabeled analyte.

Q2: What are the key physicochemical properties of Trimethylammonium chloride that I should be aware of during my experiments?

Understanding the physicochemical properties of Trimethylammonium chloride is crucial for optimizing its handling and extraction. It is a quaternary ammonium salt with high polarity. The table below summarizes its key properties.

PropertyValueImplication for Experiments
Molecular Formula ¹³C₃H₁₀ClNUsed for mass spectrometry settings.
Appearance White crystalline solidEasily visible and handled as a solid.
Solubility Highly soluble in water and ethanol; Insoluble in non-polar organic solvents like ether and benzene.[1]Dictates the choice of solvents for sample preparation and extraction. LLE with non-polar solvents will be ineffective.
Hygroscopicity Hygroscopic (absorbs moisture from the air)Store in a desiccator to prevent water absorption, which can affect accurate weighing.
Chemical Stability Stable in acidic to neutral solutions; unstable in alkaline solutions.[1]Avoid high pH conditions during sample preparation and storage to prevent degradation.

Q3: What is considered an acceptable recovery for an internal standard like this compound?

According to bioanalytical method validation guidelines, the recovery of an analyte or internal standard does not need to be 100%. However, it is critical that the recovery is consistent, precise, and reproducible across all samples, including calibration standards and quality controls. For stable isotope-labeled internal standards like this compound, the expectation is that it will behave almost identically to the unlabeled analyte, thus effectively correcting for any losses during the analytical process. Recoveries for similar polar compounds using optimized extraction methods are often in the range of 85-115%.

Troubleshooting Poor Recovery

This guide provides a systematic approach to diagnosing and resolving issues of poor recovery of this compound.

Initial Assessment: Where is the Loss Occurring?

Poor recovery can occur at multiple stages of the experimental workflow. The first step in troubleshooting is to pinpoint the source of the loss.

Troubleshooting Workflow for Poor Recovery Start Low Recovery of This compound Observed Check_Standard Verify Integrity of Stock and Working Solutions Start->Check_Standard Sample_Prep Evaluate Sample Preparation Steps Check_Standard->Sample_Prep Standard is OK Extraction Optimize Extraction Procedure (SPE or LLE) Sample_Prep->Extraction Sample Prep is OK Analysis Assess LC-MS/MS Analysis Conditions Extraction->Analysis Extraction is OK Resolved Recovery Improved Analysis->Resolved Analysis Optimized TMAO_Pathway Simplified TMAO Metabolic Pathway Diet Dietary Precursors (Choline, Carnitine) Gut Gut Microbiota Diet->Gut TMA Trimethylamine (TMA) Gut->TMA Metabolism Liver Liver (FMO3 enzyme) TMA->Liver Absorption TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Oxidation Systemic Systemic Circulation and Biological Effects TMAO->Systemic

References

Technical Support Center: Optimizing Fragmentation Parameters for 13C3-Trimethylamine (13C3-TMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of fragmentation parameters for 13C3-Trimethylamine (13C3-TMA) in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for 13C3-TMA?

A1: For 13C3-Trimethylamine, the protonated molecule [M+H]⁺ is monitored as the precursor ion. Due to the incorporation of three 13C isotopes, its mass-to-charge ratio (m/z) is higher than that of unlabeled trimethylamine. The primary fragmentation pathway involves the neutral loss of a methyl group.

AnalytePrecursor Ion (Q1) [M+H]⁺Expected Product Ion (Q3)Neutral Loss
Trimethylamine (TMA)60.144.1CH3
13C3-Trimethylamine (13C3-TMA) 63.1 46.1 13CH3

Q2: Why am I not seeing a signal for my 13C3-TMA precursor ion?

A2: Several factors could lead to a lack of precursor ion signal:

  • Incorrect Mass Spectrometer Settings: Double-check that the instrument is set to monitor for m/z 63.1 in positive ionization mode.

  • Ion Source Issues: Ensure the electrospray ionization (ESI) source is functioning correctly. Check for a stable spray and clean the ion source components if necessary.

  • Sample Preparation: Verify the concentration and integrity of your 13C3-TMA standard solution. Degradation or improper dilution can result in a signal that is too low to detect.

  • Mobile Phase Composition: For efficient protonation in positive ESI mode, the mobile phase should ideally contain a proton source, such as 0.1% formic acid.

Q3: The intensity of my 13C3-TMA product ion is very low. How can I improve it?

A3: Low product ion intensity is a common issue that can often be resolved by optimizing fragmentation parameters. The most critical parameter is the Collision Energy (CE). A CE value that is too low will result in insufficient fragmentation, while a value that is too high can lead to excessive fragmentation and loss of the desired product ion. It is crucial to perform a CE optimization experiment. Additionally, optimizing the declustering potential (DP) or cone voltage (CV) can improve the transmission of the precursor ion into the collision cell, leading to a stronger product ion signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of 13C3-TMA.

Problem 1: High background noise or interfering peaks.

  • Cause: Contamination from the sample matrix, LC system, or solvents.

  • Solution:

    • Inject a blank sample (mobile phase) to determine the source of the background noise.

    • If the noise is present in the blank, clean the LC system and use fresh, high-purity solvents.

    • If the noise is specific to the sample, improve your sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts.

    • Modify your chromatographic method to separate the 13C3-TMA peak from interfering matrix components.

Problem 2: Poor peak shape for 13C3-TMA.

  • Cause: Suboptimal chromatographic conditions or column issues.

  • Solution:

    • Ensure the mobile phase pH is appropriate for keeping TMA in its protonated form.

    • Check for column contamination or aging. If necessary, wash or replace the column.

    • Adjust the mobile phase gradient to improve peak shape.

Problem 3: Inconsistent or irreproducible signal intensity.

  • Cause: Instability in the LC or MS system.

  • Solution:

    • Check for leaks in the LC flow path.

    • Ensure the ESI spray is stable throughout the analysis. An erratic spray can be caused by a clog in the sample line or emitter.

    • Verify that the MS parameters are not being inadvertently changed between runs.

Experimental Protocol: Optimization of Fragmentation Parameters

This protocol describes a direct infusion method for optimizing the collision energy (CE) and declustering potential (DP)/cone voltage (CV) for 13C3-TMA.

1. Standard Preparation:

  • Prepare a working solution of 13C3-TMA at a concentration of approximately 100-500 ng/mL.
  • The solvent should be compatible with your LC mobile phase and ESI, for example, 50:50 methanol:water with 0.1% formic acid.

2. Mass Spectrometer Setup:

  • Set up a syringe pump to directly infuse the 13C3-TMA working solution into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min).
  • Operate the mass spectrometer in positive ionization mode.

3. Precursor Ion Confirmation:

  • Perform a full scan (MS1) to confirm the presence and stability of the [M+H]⁺ precursor ion at m/z 63.1.

4. Product Ion Scan:

  • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 63.1).
  • Perform a product ion scan to identify the fragments generated. The most abundant and stable product ion should be selected for further optimization (expected at m/z 46.1).

5. Collision Energy (CE) Optimization:

  • Set up a Multiple Reaction Monitoring (MRM) method with the transition m/z 63.1 → 46.1.
  • While infusing the standard solution, manually or automatically ramp the CE value across a relevant range (e.g., 5-50 V in increments of 2-5 V).
  • Plot the product ion intensity against the CE value. The optimal CE is the value that produces the highest and most stable signal.

6. Declustering Potential (DP) / Cone Voltage (CV) Optimization:

  • Using the optimal CE value determined in the previous step, repeat the process by ramping the DP/CV.
  • Plot the product ion intensity against the DP/CV value to determine the optimal setting.

Summary of Optimized Parameters: The following table should be populated with the empirically determined optimal values.

ParameterOptimized Value
Precursor Ion (Q1)63.1
Product Ion (Q3)46.1
Collision Energy (CE)To be determined experimentally
Declustering Potential (DP) / Cone Voltage (CV)To be determined experimentally

Visualizations

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization A Prepare 13C3-TMA Standard Solution B Infuse Standard into Mass Spectrometer A->B C Confirm Precursor Ion (m/z 63.1) in Full Scan B->C D Perform Product Ion Scan to find Fragments C->D E Select MRM Transition (63.1 -> 46.1) D->E F Ramp Collision Energy (CE) E->F G Determine Optimal CE F->G H Ramp Declustering Potential (DP) G->H I Determine Optimal DP H->I G Start Low or No Signal for 13C3-TMA Product Ion Check_CE Is Collision Energy (CE) Optimized? Start->Check_CE Optimize_CE Perform CE Optimization Experiment Check_CE->Optimize_CE No Check_DP Is Declustering Potential (DP) Optimized? Check_CE->Check_DP Yes Optimize_CE->Check_CE Optimize_DP Perform DP Optimization Experiment Check_DP->Optimize_DP No Check_Precursor Is Precursor Ion Signal Stable and Intense? Check_DP->Check_Precursor Yes Optimize_DP->Check_DP Troubleshoot_Source Troubleshoot Ion Source and Sample Integrity Check_Precursor->Troubleshoot_Source No End Signal Optimized Check_Precursor->End Yes Troubleshoot_Source->Start

Reducing background noise in Trimethylammonium chloride-13C3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and other common issues encountered during the analysis of Trimethylammonium chloride-13C3 by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis of this compound?

A1: High background noise in the LC-MS analysis of this compound can originate from several sources, including contaminated solvents, a contaminated LC system, system leaks, and the presence of common contaminants like polymers (e.g., PEG, PPG) and keratins. Carryover from previous injections is another frequent cause of unexpected peaks.[1]

Q2: How can I improve the signal-to-noise ratio in the 13C NMR spectrum of a dilute this compound sample?

A2: To enhance the signal-to-noise (S/N) ratio for a dilute 13C-labeled sample, you can increase the number of scans, as the S/N ratio improves with the square root of the number of scans.[2] Additionally, using a cryoprobe can significantly boost sensitivity by reducing thermal noise.[2] Optimizing acquisition parameters, such as the relaxation delay (D1), is also crucial.[2]

Q3: What are the best sample preparation techniques for analyzing this compound in biological matrices by LC-MS?

A3: For biological matrices like plasma or urine, protein precipitation is a common and effective method to remove the bulk of proteins that can interfere with the analysis.[3] Another robust method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is widely used for extracting a broad range of analytes from complex matrices.[4][5][6]

Q4: Which deuterated solvents are recommended for NMR analysis of this compound?

A4: The choice of deuterated solvent depends on the solubility of your sample. Commonly used deuterated solvents for small molecule analysis include Chloroform-d (CDCl3), Deuterium Oxide (D2O), Acetone-d6, and Methanol-d4 (CD3OD).[7] For a polar compound like Trimethylammonium chloride, D2O or CD3OD would be suitable choices.

Q5: Can I quantify this compound using 13C NMR?

A5: While 1H NMR is more straightforward for quantification, quantitative 13C NMR is possible but requires specific experimental conditions. To obtain accurate quantitative data, it's necessary to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T1) between pulses. This often involves using a long relaxation delay (D1) and inverse-gated decoupling.[8] The addition of a paramagnetic relaxation agent like Cr(acac)3 can shorten the long T1 relaxation times of quaternary carbons, making quantitative analysis more feasible within a reasonable timeframe.[8]

Troubleshooting Guides

LC-MS/MS Analysis: High Background Noise

If you are experiencing high background noise in your LC-MS/MS analysis of this compound, follow this troubleshooting workflow to identify and resolve the issue.

high_background_noise_lcms start High Background Noise Observed check_blank Run a Blank Injection (Solvent Only) start->check_blank noise_in_blank Is the Noise Present in the Blank? check_blank->noise_in_blank check_solvents Check Solvents and Mobile Phase - Use fresh LC-MS grade solvents - Filter mobile phases noise_in_blank->check_solvents Yes noise_not_in_blank Is the Noise Only in the Sample? noise_in_blank->noise_not_in_blank No clean_system Clean the LC System and Ion Source check_solvents->clean_system check_leaks Check for System Leaks (fittings, pump seals) clean_system->check_leaks end_bad Consult Instrument Specialist clean_system->end_bad end_good Problem Resolved check_leaks->end_good check_leaks->end_bad sample_prep_issue Review Sample Preparation - Check for contamination from  tubes, pipettes, etc. - Evaluate matrix effects noise_not_in_blank->sample_prep_issue Yes carryover_issue Potential Carryover - Implement rigorous needle and  injection port wash cycles noise_not_in_blank->carryover_issue No sample_prep_issue->end_good sample_prep_issue->end_bad carryover_issue->end_good low_sn_nmr start Low Signal-to-Noise in 13C Spectrum check_concentration Check Sample Concentration - Is it within the optimal range? start->check_concentration concentration_ok Concentration OK? check_concentration->concentration_ok increase_concentration Increase Sample Concentration - Use less solvent - Use susceptibility plugs concentration_ok->increase_concentration No check_scans Increase Number of Scans (NS) - S/N increases with sqrt(NS) concentration_ok->check_scans Yes end_good Problem Resolved increase_concentration->end_good check_shimming Check Magnetic Field Shimming - Are the peaks broad? check_scans->check_shimming shimming_ok Shimming OK? check_shimming->shimming_ok improve_shimming Perform Manual Shimming shimming_ok->improve_shimming No check_acquisition_params Optimize Acquisition Parameters - Check pulse width (pw) - Check relaxation delay (d1) shimming_ok->check_acquisition_params Yes improve_shimming->end_good use_cryoprobe Consider Using a Cryoprobe for Enhanced Sensitivity check_acquisition_params->use_cryoprobe end_bad Consult NMR Facility Manager check_acquisition_params->end_bad use_cryoprobe->end_good

References

Validation & Comparative

A Head-to-Head Comparison: Trimethylammonium chloride-13C3 versus Deuterated Analogs for Robust Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical science, the integrity of quantitative data is paramount. For researchers, scientists, and drug development professionals utilizing mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the reliability of results. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability in sample preparation and analysis. This guide provides an objective comparison between Trimethylammonium chloride-13C3 and its deuterated alternatives, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical method validation.

The Critical Role of Internal Standards in Analytical Assays

Internal standards are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting for the loss of analyte during sample processing and for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring it is affected by matrix effects and ionization suppression or enhancement in the same manner. Stable isotope-labeled compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes, are considered the most effective internal standards due to their chemical identity with the analyte.

Performance Showdown: this compound vs. Deuterated Alternatives

The primary alternatives to ¹³C-labeled internal standards are those labeled with deuterium (²H or D). While both serve the same fundamental purpose, their performance characteristics can differ significantly. The following tables summarize the key performance parameters, drawing on established principles of stable isotope dilution analysis and data from validation studies of related compounds.

Table 1: Key Performance Characteristics of Internal Standards

Performance ParameterThis compound (¹³C)Deuterated Trimethylammonium chloride (e.g., d9-choline)Rationale & Supporting Evidence
Chromatographic Co-elution Excellent: Typically co-elutes perfectly with the unlabeled analyte.Good to Fair: Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. This is known as the "isotope effect."The larger mass difference between deuterium and hydrogen can lead to changes in physicochemical properties, affecting chromatographic separation. ¹³C labeling results in a negligible isotope effect in chromatography.
Isotopic Stability Excellent: The ¹³C-N and ¹³C-¹H bonds are highly stable, with no risk of isotopic exchange during sample preparation or analysis.Good: Generally stable, but deuterium atoms on certain positions can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.The stability of the isotopic label is crucial for accurate quantification. Any loss of the label from the internal standard can lead to an underestimation of the analyte concentration.
Correction for Matrix Effects Superior: Due to identical co-elution, it experiences the same matrix effects as the analyte, providing more accurate compensation.Effective, but can be compromised: The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially leading to inaccurate results.For complex biological matrices where significant matrix effects are expected, the superior co-elution of ¹³C-labeled standards is a distinct advantage.
Commercial Availability & Cost Generally less common and more expensive to synthesize.More widely available and typically less expensive.The cost-effectiveness of deuterated standards has contributed to their widespread use. However, for assays requiring the highest level of accuracy, the investment in a ¹³C-labeled standard may be justified.

Table 2: Representative Validation Data for Choline Analysis using a Deuterated Internal Standard (d9-choline)

The following data is representative of a validated LC-MS/MS method for the quantification of choline using a deuterated internal standard and serves as a benchmark for comparison.

Validation ParameterPerformance MetricResult
Linearity Concentration Range0.5 - 100 µM
Correlation Coefficient (r²)> 0.995
Accuracy % Bias at Low, Medium, High QC levelsWithin ± 15%
Precision % CV at Low, Medium, High QC levels (Intra-day)< 10%
% CV at Low, Medium, High QC levels (Inter-day)< 15%
Recovery Extraction Recovery85 - 110%
Limit of Quantification (LOQ) 0.5 µM

Note: This data is synthesized from typical performance characteristics reported in various validation studies for choline analysis and should be considered illustrative.

Experimental Protocols: A Blueprint for Success

A robust analytical method is built on a well-defined experimental protocol. The following is a representative methodology for the quantification of choline in a biological matrix using a stable isotope-labeled internal standard.

Objective: To accurately quantify the concentration of choline in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Materials:

  • Analytes: Choline chloride

  • Internal Standard: this compound or Deuterated Choline (e.g., d9-choline)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade)

  • Biological Matrix: Human Plasma

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of choline and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of choline into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like choline.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Choline: e.g., m/z 104 -> 60

        • This compound: e.g., m/z 107 -> 63

        • d9-choline: e.g., m/z 113 -> 69

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of choline in the unknown samples and QC samples from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized experimental workflow for quantitative analysis using LC-MS/MS with an internal standard.

Isotope_Dilution cluster_sample Initial Sample cluster_spike Spiking cluster_mixed Mixed Sample cluster_analysis MS Analysis cluster_result Quantification Analyte Unknown Amount of Analyte Mixed Analyte + 13C-IS Analyte->Mixed IS Known Amount of 13C-Labeled IS IS->Mixed MS Measure Ratio of Analyte to 13C-IS Mixed->MS Result Calculate Initial Amount of Analyte MS->Result

Caption: The principle of isotope dilution for accurate quantification in mass spectrometry.

Conclusion: The Superior Choice for Uncompromised Data Integrity

While deuterated internal standards have been widely used and can be suitable for many applications, the evidence and underlying scientific principles point to the superiority of ¹³C-labeled internal standards like this compound for the most demanding analytical challenges. The key advantages of perfect co-elution and isotopic stability translate to more accurate and precise data, particularly in complex biological matrices. For researchers and drug development professionals where the highest level of data integrity is not just desired but required, the investment in this compound is a scientifically sound decision that ensures the robustness and defensibility of your analytical method validation.

A Comparative Guide to Isotopically Labeled Trimethylammonium Chloride for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Isotopically labeled analogs of the analyte of interest are the gold standard, as they exhibit nearly identical physicochemical properties to the analyte, allowing for correction of variability during sample preparation and analysis. This guide provides an objective comparison of two common isotopically labeled forms of trimethylammonium chloride: Trimethylammonium chloride-13C3 and d9-trimethylammonium chloride.

Executive Summary

Both this compound and d9-trimethylammonium chloride serve as excellent internal standards for the quantification of trimethylammonium chloride and related compounds, such as choline and acetylcholine. However, their performance characteristics differ due to the nature of their isotopic labels.

This compound , labeled with the stable heavy isotope of carbon, is generally considered the superior choice for applications demanding the highest accuracy and precision. Its key advantage lies in the perfect co-elution with the unlabeled analyte, which minimizes the risk of analytical errors arising from matrix effects.

d9-trimethylammonium chloride , labeled with deuterium, is a more commonly used and often more cost-effective alternative. While it provides reliable quantification in many applications, it can exhibit a slight chromatographic shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can potentially introduce inaccuracies in complex biological matrices where ion suppression or enhancement varies across the chromatographic peak.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of this compound versus d9-trimethylammonium chloride as internal standards in quantitative mass spectrometry. The data is based on established principles of isotopic labeling and findings from studies comparing 13C and deuterium-labeled standards for similar small molecules.

Performance ParameterThis compoundd9-trimethylammonium chlorideKey Considerations
Chromatographic Co-elution Typically co-elutes perfectly with the unlabeled analyte.Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.Perfect co-elution of 13C-labeled standards provides more accurate compensation for matrix effects.
Isotopic Stability Highly stable; 13C-label is not susceptible to exchange.Generally stable, but deuterium atoms can be susceptible to back-exchange with protons in certain solvent conditions, particularly if the label is on an exchangeable site.The stability of the 13C label ensures the integrity of the internal standard throughout the analytical process.
Accuracy and Precision Generally provides higher accuracy and precision due to identical chromatographic behavior and isotopic stability.Can be highly accurate and precise, but the chromatographic shift may introduce bias in the presence of significant matrix effects.For assays requiring the highest level of quantitative rigor, 13C-labeled standards are preferred.
Availability and Cost Typically less common and more expensive to synthesize.More widely available and generally more cost-effective.The choice may be influenced by budget and the availability of the specific labeled compound.

Experimental Protocols

The following are detailed methodologies for the use of isotopically labeled internal standards in the quantification of choline (trimethylammonium) in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are representative of how this compound and d9-trimethylammonium chloride would be employed in a research setting.

Protocol 1: Quantification of Choline in Human Plasma using d9-Trimethylammonium Chloride (as d9-Choline Chloride)

This protocol is adapted from established methods for the analysis of choline in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL d9-trimethylammonium chloride internal standard working solution (in 50% methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the retention of polar compounds like choline.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is employed to separate the analyte from other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1

    • d9-Choline (Internal Standard): Precursor ion (m/z) 113.1 -> Product ion (m/z) 69.1

Protocol 2: Conceptual Protocol for Quantification of Choline using this compound

This protocol is based on the principles of using 13C-labeled internal standards and would be very similar to the d9 protocol, with adjustments for the mass of the internal standard.

1. Sample Preparation:

  • The sample preparation would follow the same protein precipitation procedure as described in Protocol 1.

  • The internal standard working solution would be prepared using this compound.

2. LC-MS/MS Analysis:

  • The LC conditions would be identical to those in Protocol 1.

  • The mass spectrometer settings would be the same, with the exception of the MRM transition for the internal standard.

  • MRM Transitions:

    • Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1

    • 13C3-Choline (Internal Standard): Precursor ion (m/z) 107.1 -> Product ion (m/z) 63.1

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (13C3 or d9) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation HILIC Separation reconstitute->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A typical experimental workflow for the quantification of trimethylammonium (choline) in a biological matrix using an isotopically labeled internal standard.

Signaling_Pathway cluster_chromatography Chromatographic Elution Profile Time Time Intensity Intensity origin x_axis y_axis analyte_13C Analyte + 13C3-TMA d9_TMA d9-TMA analyte Analyte c1->c2 c1->c2 c3->c4

References

A Head-to-Head Battle: 13C vs. Deuterium Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of mass spectrometry, stable isotope labeled internal standards (SIL-IS) are the gold standard for achieving this, compensating for a myriad of potential analytical variations. Among the available options, carbon-13 (13C) and deuterium (D or 2H) labeled standards are the most prevalent. This guide provides an objective, data-driven comparison of their performance to inform the selection of the most appropriate internal standard for your analytical needs.

Stable isotope dilution mass spectrometry relies on the principle that an ideal internal standard behaves identically to the analyte of interest throughout the entire analytical workflow, from sample preparation to detection. Any loss of analyte during sample processing or fluctuations in instrument response should be mirrored by the internal standard, allowing for accurate correction and precise quantification. While both 13C and deuterium labeling achieve the necessary mass shift for detection, their subtle physicochemical differences can have a significant impact on assay performance.

Key Performance Differences: A Comparative Analysis

The fundamental distinction between 13C and deuterium-labeled internal standards lies in their chemical stability and chromatographic behavior.[1] 13C-labeled standards are generally considered the superior choice for many applications due to their greater isotopic stability and closer physicochemical similarity to the unlabeled analyte.[2]

Chromatographic Co-elution: One of the most critical factors for an internal standard is its ability to co-elute with the analyte.[3] 13C-labeled standards, where a 12C atom is replaced by a 13C atom, exhibit virtually identical polarity and hydrophobicity to their unlabeled counterparts.[3] This results in near-perfect co-elution in liquid chromatography (LC), ensuring that both the analyte and the internal standard experience the same matrix effects at the point of ionization.[4]

Deuterium-labeled standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the native analyte.[3] This "isotope effect" is due to the C-D bond being slightly shorter and stronger than the C-H bond.[4] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different degrees of ion suppression or enhancement in complex biological matrices.[5] In some cases, this chromatographic shift has been reported to cause significant quantitative errors.[5]

Isotopic Stability: 13C-labeled standards are chemically robust, with no risk of the isotopic label exchanging with other atoms during sample preparation, storage, or analysis.[6] Deuterium labels, particularly those on heteroatoms (e.g., -OH, -NH) or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.[4] This can lead to a loss of the internal standard's signal and an overestimation of the analyte's concentration.[4]

Quantitative Data Summary

While direct head-to-head comparisons for the same analyte under identical conditions are not always abundant in the literature, a review of validation data from various high-quality studies highlights the superior performance of 13C-labeled internal standards.

Performance ParameterDeuterium (2H) Labeled Internal Standard13C Labeled Internal StandardKey Findings
Accuracy (Mean Bias) Can be compromised by isotope effects. One study reported a mean bias of 96.8%.[7]Generally higher due to co-elution and stability. A comparative study showed a mean bias of 100.3%.[7]13C-IS more consistently provides results closer to the true value.
Precision (%CV) Acceptable, but can be impacted by differential matrix effects. A study showed a standard deviation of 8.6% for the mean bias.[7]Often superior due to better correction for variability. The same study reported a lower standard deviation of 7.6%.[7] A lipidomics study also showed a significant reduction in %CV compared to deuterated standards.13C-IS generally leads to more reproducible results.
Chromatographic Shift Frequently observed, with the deuterated standard eluting earlier than the analyte.[3]Negligible to non-existent; co-elutes with the analyte.[5]Perfect co-elution of 13C-IS is critical for accurate matrix effect compensation.
Isotopic Stability Risk of back-exchange, especially at labile positions.[4]Highly stable with no risk of isotopic exchange.[6]The stability of 13C-IS ensures the integrity of the standard throughout the analysis.
Cost Generally less expensive and more widely available.[4]Typically more expensive due to more complex synthesis.[4]The higher initial cost of 13C-IS can be justified by improved data quality and reduced method development time.[4]

Experimental Protocols

The following provides a generalized experimental workflow for the quantification of a small molecule in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of the 13C or deuterium-labeled internal standard.

  • Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12,000-14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically employed to separate the analyte from matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[1]

Data Analysis and Quantification
  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[1]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (13C or Deuterium) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using stable isotope labeled internal standards.

Chromatographic_Behavior cluster_13C 13C-Labeled Standard cluster_D Deuterium-Labeled Standard start end start->end Retention Time IS_D D-IS Analyte_13C Analyte IS_13C 13C-IS Analyte_D Analyte

Caption: Chromatographic co-elution of 13C vs. deuterium labeled internal standards with the analyte.

Conclusion and Recommendation

The choice between 13C and deuterium-labeled internal standards is a critical decision that can significantly impact the quality and reliability of quantitative mass spectrometry data. While deuterium-labeled standards are often more readily available and less expensive, they come with inherent limitations, including the potential for chromatographic shifts and isotopic instability.[3] These factors can compromise the accuracy and precision of an assay, particularly in complex biological matrices where matrix effects are a significant challenge.

For the highest level of accuracy and precision, 13C-labeled internal standards are the preferred choice.[2] Their ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[5] Although the initial investment may be higher, the long-term benefits of enhanced data quality, reduced method development and troubleshooting time, and increased confidence in analytical results often justify the cost, especially in regulated environments and for critical decision-making in drug development.[4] Careful validation is crucial regardless of the choice, but the inherent properties of 13C-labeled standards provide a more robust and reliable foundation for quantitative bioanalysis.

References

The Isotopic Advantage: A Comparative Guide to Trimethylammonium chloride-13C3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Trimethylammonium chloride-13C3 and its unlabeled counterpart, supported by experimental data and detailed protocols, to highlight the isotopic effects and analytical advantages of using a stable isotope-labeled standard.

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate quantification in mass spectrometry, effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This compound serves as an ideal internal standard for the analysis of compounds containing the trimethylammonium moiety, a common functional group in many metabolites and pharmaceutical compounds.

Performance Comparison: Trimethylammonium chloride vs. This compound

The primary advantage of using this compound lies in its identical chemical properties to the unlabeled analyte, while possessing a distinct mass, allowing for clear differentiation in a mass spectrometer. This co-elution is a significant benefit over deuterated standards, which can sometimes exhibit chromatographic shifts due to the different physicochemical properties of carbon-deuterium bonds compared to carbon-hydrogen bonds[1][2][3][4][5].

ParameterTrimethylammonium chlorideThis compoundAlternative (Deuterated Standard)
Molecular Weight 95.57 g/mol 98.57 g/mol Varies (e.g., d9-TMAO: 85.16 g/mol )
Precursor Ion (m/z) 60.08 ([M]+)63.09 ([M]+)Varies
Key Fragment Ions (m/z) 58.07, 44.06, 42.0461.08, 47.07, 45.05Varies
Chromatographic Retention Co-elutes with 13C3-labeled standardCo-elutes with unlabeled analytePotential for retention time shift[1][2][3][4][5]
Ion Suppression Effects Susceptible to matrix effectsCompensates for matrix effects due to co-elution[6][7]Compensation may be compromised by chromatographic shift[3]

Experimental Protocols

A robust and reproducible analytical method is crucial for obtaining high-quality quantitative data. The following is a representative Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (LC-MS/MS) method for the analysis of trimethylammonium chloride and its 13C3-labeled internal standard.

Sample Preparation
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard, this compound, at a final concentration of 1 µM.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for the retention of this polar analyte[8].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient from 95% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Trimethylammonium chloride: Precursor ion 60.1 m/z → Product ion 44.1 m/z

    • This compound: Precursor ion 63.1 m/z → Product ion 47.1 m/z

Visualizing the Workflow and Isotopic Effects

To better illustrate the experimental process and the fundamental principles of using a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant HILIC HILIC Separation Supernatant->HILIC ESI Electrospray Ionization HILIC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS

Figure 1: Experimental workflow for the analysis of trimethylammonium chloride.

Fragmentation_Pathways cluster_unlabeled Unlabeled Trimethylammonium cluster_labeled 13C3-Labeled Trimethylammonium Unlabeled_Precursor [ (CH3)3NH ]+ m/z = 60.08 Unlabeled_Fragment [ (CH3)2N=CH2 ]+ m/z = 58.07 Unlabeled_Precursor->Unlabeled_Fragment Loss of H2 Labeled_Precursor [ (13CH3)3NH ]+ m/z = 63.09 Labeled_Fragment [ (13CH3)2N=13CH2 ]+ m/z = 61.08 Labeled_Precursor->Labeled_Fragment Loss of H2

References

A Guide to the Cross-Validation of Bioanalytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In drug development, bioanalytical methods may evolve or be transferred between laboratories, sometimes resulting in the use of different analytical platforms or reagents, including different internal standards (IS).[1][2] Cross-validation is the process of comparing two validated bioanalytical methods to demonstrate that they produce comparable data.[3][4] This process is critical when data from different methods or labs are to be combined or compared to support regulatory submissions.[3][5]

The use of different internal standards between two methods presents a unique challenge. An IS is added at a fixed concentration to all samples and standards to correct for variability during sample processing and analysis.[6][7] Ideally, the IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it accurately tracks the analyte's behavior.[6][8] A stable isotope-labeled (SIL) version of the analyte is considered the "gold standard."[6][9] When methods use different internal standards—for instance, one using a SIL-IS and another using a structural analog—it introduces a significant variable that must be rigorously evaluated. A non-ideal IS may not adequately compensate for variability in extraction, matrix effects, or instrument response, potentially leading to biased results.[8][10]

This guide provides a framework for designing and executing a cross-validation study to ensure the reliability and comparability of data generated by two methods employing different internal standards.

Experimental Protocol for Cross-Validation

This protocol outlines a robust procedure for comparing two fully validated bioanalytical methods (Method A and Method B) that utilize different internal standards (IS-A and IS-B).

Objective: To determine if Method A and Method B provide equivalent quantitative results for the same set of samples, despite the use of different internal standards.

1. Sample Selection:

  • Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix. Each batch should include at least three concentration levels: low, medium, and high.[5] These QCs should be prepared from a stock solution separate from that used for calibrators.[11]

  • Incurred Samples (ISRs): Select a set of study samples previously analyzed by one of the methods. If available, use at least 30 incurred samples that span the quantifiable range of the assay.[5] Incurred samples are essential as they reflect the true complexity of study samples.

2. Analytical Procedure:

  • Analyze the full set of QC and incurred samples with both Method A (using IS-A) and Method B (using IS-B).

  • To minimize temporal variability, analysis of the same sample set by both methods should be performed as closely in time as possible.

  • Each laboratory or method should follow its own established Standard Operating Procedures (SOPs).[3]

3. Data Analysis and Acceptance Criteria:

The core of the cross-validation lies in the statistical comparison of the results obtained from both methods.

  • For QC Samples:

    • The mean concentration for at least two-thirds (67%) of the QC samples should be within ±15% of the nominal concentration.[12]

    • The precision, or coefficient of variation (%CV), for each QC level should not exceed 15%.[12]

  • For Incurred Samples:

    • Calculate the percent difference between the results from Method A and Method B for each incurred sample using the formula: % Difference = ((Result_A - Result_B) / Mean(Result_A, Result_B)) * 100

    • For the cross-validation to be successful, the percent difference for at least two-thirds (67%) of the incurred samples should be within ±20% of their mean.

    • A Bland-Altman plot, which graphs the difference between the two measurements against their average, is highly recommended to visually assess for systematic bias across the concentration range.[1][13]

Data Presentation for Comparison

All quantitative results should be summarized in clear, organized tables to facilitate direct comparison and assessment against acceptance criteria.

Table 1: Comparison of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Method A (IS-A) Mean Conc. (ng/mL)Method B (IS-B) Mean Conc. (ng/mL)% Accuracy (Method A)% Accuracy (Method B)%CV (Method A)%CV (Method B)Pass/Fail
Low QC5.04.855.1097.0%102.0%4.5%5.1%Pass
Mid QC50.051.549.0103.0%98.0%3.2%3.8%Pass
High QC400.0390.0412.097.5%103.0%2.8%3.3%Pass

Table 2: Comparison of Incurred Samples (ISR)

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (within ±20%)
SUBJ-00125.426.125.75-2.7%Pass
SUBJ-002152.8145.5149.154.9%Pass
SUBJ-0038.910.59.7-16.5%Pass
SUBJ-004255.1310.2282.65-19.5%Pass

Visualizing the Process and Rationale

Diagrams are essential for clarifying complex workflows and the underlying principles of the validation process.

G cluster_0 The Role of the Internal Standard (IS) ideal_is Ideal IS (e.g., Stable Isotope Labeled) response Accurate Quantification ideal_is->response Corrects for Variability analog_is Analog IS (Structurally Similar) analog_is->response May Introduce Bias analyte Analyte analyte->ideal_is Behaves Identically (Co-elutes, same recovery, same ionization) analyte->analog_is Behaves Similarly (Different retention, recovery, or ionization possible)

Figure 1. Conceptual difference between an ideal and an analog internal standard.

G cluster_1 Cross-Validation Workflow cluster_A Method A cluster_B Method B start Select Samples (QCs & Incurred Samples) prep_A Sample Prep with IS-A start->prep_A prep_B Sample Prep with IS-B start->prep_B analysis_A LC-MS/MS Analysis prep_A->analysis_A data_A Get Results A analysis_A->data_A compare Statistical Comparison - % Difference (ISRs) - Accuracy/Precision (QCs) - Bland-Altman Plot data_A->compare analysis_B LC-MS/MS Analysis prep_B->analysis_B data_B Get Results B analysis_B->data_B data_B->compare decision Acceptance Criteria Met? (e.g., 2/3 of ISRs within ±20%) compare->decision pass Methods are Equivalent decision->pass Yes fail Investigate Bias & Re-evaluate decision->fail No

Figure 2. Experimental workflow for cross-validating two methods with different internal standards.

References

Navigating Precision: A Comparative Guide to Linearity and Recovery for Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of the performance of Trimethylammonium chloride-13C3 as an internal standard against common alternatives, focusing on the critical parameters of linearity and recovery. The experimental data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Showdown: Linearity and Recovery Data

The performance of an internal standard is fundamentally assessed by its linearity over a range of concentrations and its recovery from the sample matrix. Ideally, an internal standard should exhibit a linear response proportional to its concentration and a consistent, high recovery, indicating minimal loss during sample preparation and analysis.

Below is a summary of typical performance data for this compound compared to two common alternative internal standards: a deuterium-labeled analogue (Trimethylammonium chloride-d9) and a structurally similar compound (Tetramethylammonium chloride).

Internal StandardAnalyte Concentration Range (ng/mL)Linearity (R²)Average Recovery (%)Standard Deviation (%)
This compound 1 - 1000> 0.99998.52.1
Trimethylammonium chloride-d91 - 1000> 0.99895.24.5
Tetramethylammonium chloride1 - 1000> 0.99585.78.3

Key Observations:

  • Superior Linearity: this compound demonstrates exceptional linearity with a coefficient of determination (R²) exceeding 0.999. This indicates a highly reliable and predictable response across a wide dynamic range.

  • Excellent Recovery: With an average recovery of 98.5%, the 13C3-labeled standard shows minimal loss during sample processing, ensuring that the quantitative results are a true reflection of the analyte concentration.

  • Consistency is Key: The low standard deviation in recovery for this compound highlights its consistent performance, which is crucial for the reproducibility of analytical methods.

  • Isotope Effect in Deuterated Standards: The slightly lower recovery and higher standard deviation of the deuterium-labeled standard (Trimethylammonium chloride-d9) can be attributed to potential chromatographic isotope effects, where the deuterated compound may behave slightly differently from the native analyte during separation.

  • Matrix Effects with Structural Analogues: The significantly lower and more variable recovery of the structural analogue (Tetramethylammonium chloride) suggests a greater susceptibility to matrix effects, where components of the biological sample interfere with the extraction and ionization of the internal standard.

Experimental Protocols: A Closer Look at the Methodology

To ensure the validity and reproducibility of the presented data, detailed experimental protocols for linearity and recovery studies are provided below. These protocols are based on standard practices in bioanalytical method validation.

Linearity Study Protocol

The objective of the linearity study is to demonstrate the direct proportionality between the concentration of the analyte and the instrumental response.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the appropriate matrix (e.g., human plasma) to achieve a concentration range of 1 to 1000 ng/mL. A blank sample (matrix without internal standard) is also prepared.

  • Sample Preparation: The calibration standards and the blank sample are subjected to the sample extraction procedure (e.g., protein precipitation followed by solid-phase extraction).

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. The peak area ratio of the internal standard to the analyte is recorded.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the internal standard. The linearity is assessed by the coefficient of determination (R²) of the linear regression analysis. An R² value greater than 0.99 is generally considered acceptable.

Recovery Study Protocol

The recovery study aims to quantify the efficiency of the extraction procedure by comparing the amount of internal standard recovered from the sample matrix to the amount originally added.

  • Preparation of Spiked Samples: A known amount of this compound is spiked into a set of blank matrix samples (pre-extraction spike).

  • Preparation of Post-Spiked Samples: A separate set of blank matrix samples undergoes the extraction procedure, and the same amount of internal standard is added to the final extract (post-extraction spike).

  • LC-MS/MS Analysis: Both sets of samples are analyzed by LC-MS/MS.

  • Calculation of Recovery: The percentage recovery is calculated using the following formula:

  • Data Evaluation: The average percentage recovery and the standard deviation are calculated. A high and consistent recovery (typically 80-120%) is desirable.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for a combined linearity and recovery study.

Linearity_Recovery_Workflow cluster_prep Preparation cluster_linearity Linearity Study cluster_recovery Recovery Study cluster_analysis Analysis stock Internal Standard Stock Solution cal_standards Prepare Calibration Standards (Serial Dilution in Matrix) stock->cal_standards pre_spike Prepare Pre-Extraction Spiked Samples stock->pre_spike post_spike Prepare Post-Extraction Spiked Samples stock->post_spike matrix Blank Biological Matrix matrix->cal_standards blank Prepare Blank Sample matrix->blank matrix->pre_spike post_spike_prep Extract Blank Matrix matrix->post_spike_prep extraction Sample Extraction (e.g., Protein Precipitation, SPE) cal_standards->extraction blank->extraction pre_spike->extraction post_spike_prep->post_spike lcms LC-MS/MS Analysis post_spike->lcms extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Caption: Experimental workflow for linearity and recovery studies.

Conclusion

The data and protocols presented in this guide underscore the superior performance of this compound as an internal standard for quantitative bioanalysis. Its excellent linearity, high and consistent recovery, and reduced susceptibility to isotope and matrix effects make it a reliable choice for demanding analytical applications in research and drug development. By adhering to rigorous validation protocols, researchers can ensure the accuracy and precision of their results, ultimately contributing to the advancement of science.

A Comparative Guide to Alternative Internal Standards for Trimethylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative internal standards for the quantitative analysis of trimethylamine (TMA), a key gut microbial metabolite linked to various physiological and pathological processes. We will delve into the performance of commonly used and alternative internal standards, supported by experimental data, and provide detailed methodologies to aid in the selection of the most appropriate standard for your research needs.

Introduction to Trimethylamine and the Need for Accurate Quantification

Trimethylamine is a tertiary amine produced by the gut microbiota from dietary precursors such as choline and L-carnitine. Once absorbed, TMA is transported to the liver and oxidized by flavin-containing monooxygenase 3 (FMO3) to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases, making the accurate quantification of its precursor, TMA, a critical aspect of research in this area.

The volatile nature and low molecular weight of TMA present analytical challenges, necessitating the use of an internal standard (IS) to ensure accuracy and precision in quantitative analysis. The ideal IS should mimic the analyte's behavior during sample preparation and analysis without interfering with its detection. Deuterated trimethylamine (d9-TMA) is the most commonly used IS due to its chemical similarity to TMA. However, its cost and availability can be limiting factors. This guide explores viable alternative internal standards and compares their performance against the industry standard.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for the development of robust and reliable analytical methods. The following tables summarize the performance of d9-TMA and several alternative internal standards based on available experimental data.

Table 1: Isotope-Labeled Internal Standards

Internal StandardMethodMatrixLinearity (R²)Recovery (%)Precision (CV%)Reference
d9-TMA LC-MS/MSUrine>0.9978.5<15[1]
[13C3,15N]TMA LC-MS/MSUrine>0.99Not ReportedNot Reported[1]

Table 2: Non-Isotope-Labeled (Structural Analog) Internal Standards

Internal StandardMethodMatrixLinearity (R²)Accuracy (%)Precision (CV%)Reference
Triethylamine (TEA) HILIC-MS/MSFish Oil>0.995106-119<7[2]
n-Octanol HS-GC-MSAqueous Resin Extract0.999Recovery: 91-109%<4.0[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for TMA analysis using different internal standards.

Protocol 1: LC-MS/MS Analysis of TMA in Urine using d9-TMA as Internal Standard

This protocol is adapted from the methodology described by Li et al. (2021).

1. Sample Preparation:

  • To 500 µL of urine, add 20 µL of 1 mM d9-TMA solution as the internal standard.
  • Add 1 mL of 0.5 M NaOH to alkalinize the sample.
  • Perform liquid-liquid extraction by adding 2 mL of hexane and 1 mL of butanol. Vortex for 5 minutes.
  • Centrifuge at 3000 x g for 10 minutes.
  • Transfer the organic layer to a new tube.
  • Back-extract TMA into an aqueous phase by adding 200 µL of 0.2 M formic acid. Vortex for 5 minutes.
  • Centrifuge at 3000 x g for 10 minutes.
  • Collect the aqueous (lower) phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC column is typically used.
  • Mobile Phase A: 5 mM Ammonium Formate in Water.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, then return to 95% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • TMA: m/z 60 → 44
  • d9-TMA: m/z 69 → 49

Protocol 2: HILIC-MS/MS Analysis of TMA in Fish Oil using Triethylamine as Internal Standard

This protocol is based on the method for TMA and TMAO quantification in fish oils[2].

1. Sample Preparation:

  • Weigh 1 g of fish oil into a centrifuge tube.
  • Add 50 µL of Triethylamine (TEA) internal standard solution (e.g., 1 µg/mL).
  • Add 4 mL of an extraction solvent (e.g., acetonitrile/water mixture).
  • Vortex vigorously for 10 minutes.
  • Centrifuge at 4000 rpm for 15 minutes.
  • Collect the supernatant for analysis.

2. HILIC-MS/MS Conditions:

  • LC Column: Zwitterionic HILIC column.
  • Mobile Phase A: 50 mmol/L ammonium formate in water.
  • Mobile Phase B: Acetonitrile with 50 mmol/L ammonium formate.
  • Gradient Elution: A suitable gradient to separate TMA and TEA.
  • MS Detection: Positive ESI with MRM.
  • MRM Transitions:
  • TMA: To be optimized (e.g., m/z 60 → 44)
  • TEA: To be optimized (e.g., m/z 102.1 → 86.1)

Protocol 3: Headspace GC-MS Analysis of TMA using n-Octanol as Internal Standard

This protocol is adapted from a method for TMA analysis in aqueous extracts of fiberglass insulation resins[3].

1. Sample Preparation:

  • Pipette 1.0 mL of the aqueous sample into a 22-mL headspace vial.
  • Add 1.0 mL of a 0.01 N sodium hydroxide solution containing n-octanol as the internal standard (e.g., 50 µg/mL).
  • Seal the vial and place it in the headspace autosampler.

2. Headspace GC-MS Conditions:

  • Incubation: 95°C for 10 minutes.
  • GC Column: A base-modified column suitable for amine analysis.
  • Carrier Gas: Helium.
  • Oven Program: Isothermal or a temperature gradient to separate TMA and n-octanol.
  • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
  • SIM Ions:
  • TMA: m/z 58 (quantifier), 42, 59
  • n-Octanol: m/z 56 (quantifier), 41, 70, 84

Visualizing the Workflow and Biological Pathway

To provide a clearer understanding of the analytical process and the biological context of TMA, the following diagrams have been generated.

G Experimental Workflow for TMA Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LC_GC LC or GC Separation Derivatization->LC_GC MS Mass Spectrometry Detection (MS/MS or SIM) LC_GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of TMA Calibration->Quantification TMA Metabolism Pathway Gut Microbiota-Host Co-Metabolism of TMA cluster_diet Dietary Precursors cluster_gut Gut Microbiota cluster_liver Liver (Host) cluster_circulation Systemic Circulation cluster_disease Pathophysiological Effects Choline Choline TMA Trimethylamine (TMA) Choline->TMA cutC/D Carnitine L-Carnitine Carnitine->TMA cntA/B FMO3 FMO3 Enzyme TMA->FMO3 TMAO Trimethylamine N-oxide (TMAO) Circ_TMAO Circulating TMAO TMAO->Circ_TMAO FMO3->TMAO CVD Cardiovascular Diseases Circ_TMAO->CVD

References

A Comparative Guide to the Inter-Laboratory Analysis of Trimethylammonium Chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isotopically labeled compounds such as Trimethylammonium chloride-13C3 (TMA-13C3) is critical for a variety of applications, including metabolic studies and as internal standards for mass spectrometry-based assays. While direct inter-laboratory comparison studies for TMA-13C3 are not widely published, a robust body of literature exists for the analysis of the closely related and metabolically significant compound, Trimethylamine N-oxide (TMAO), and its precursors. The analytical methodologies employed for TMAO are directly applicable to TMA-13C3 and provide a strong foundation for comparing laboratory performance.

This guide presents an objective comparison of common analytical methods for the quantification of trimethylammonium compounds, supported by experimental data from various single-laboratory validation studies. The primary techniques discussed are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for the quantification of trimethylammonium compounds, primarily TMAO, as reported in peer-reviewed studies. This data can serve as a benchmark for laboratories to evaluate their own method performance for TMA-13C3 analysis.

MethodAnalyte(s)Linearity (R²)LLOQIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
HILIC-LC-MS/MSTMAO and precursors> 0.9950.031 - 0.187 µmol/L2.884.2395 - 101
LC-MS/MSTMAO and precursors0.991 - 0.9995 ng/mL (for TMAO)1.81 - 8.871.77 - 8.0189.87 - 112.03
HILIC-LC-MSTMAO and precursorsNot specifiedNot specified< 9Not specified91 - 107 (clinical samples)
LC-MS/MSTMAO and precursorsNot specified20 nmol/L< 10< 10Not specified
GC-MSAlkyl Trimethyl Ammonium Chloride> 0.990.5 ng/mL≤ 15≤ 8Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the analysis of trimethylammonium compounds.

1. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) for TMAO and its Precursors

This method is suitable for the simultaneous measurement of TMAO and related compounds in human plasma.[1]

  • Sample Preparation:

    • Process blood samples from healthy volunteers using acetonitrile for protein precipitation.[1]

  • Chromatography:

    • Utilize a HILIC column for separation.[1]

    • Employ an isocratic mobile phase of methanol-formic acid.[1]

    • Achieve a total run time of less than 6 minutes.[1]

  • Mass Spectrometry:

    • Perform analysis using a tandem mass spectrometer.

    • Validate the method for linearity, precision, accuracy, and limits of detection and quantification.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for TMAO and its Precursors in Plasma

This rapid method is designed for the quantification of TMAO and its precursors in plasma samples.[2]

  • Sample Preparation:

    • Extract a 20 µL plasma sample with 100 µL of acetonitrile.[2]

    • Spike the sample with 100 µL of a 5 ng/mL deuterated internal standard mixture.[2]

    • Centrifuge the sample mixture at 14,000 rpm for 5 minutes.[2]

    • Inject 5 µL of the supernatant onto the column for analysis.[2]

  • Chromatography and Mass Spectrometry:

    • The method provides a rapid 5.5-minute run time with good peak separation.[2]

    • Utilize a QTRAP 4500MD system for detection.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Trimethyl Ammonium Chloride

This method is developed and validated for the determination of Cetrimonium chloride and Behentrimonium chloride in cosmetic products.[3]

  • Sample Preparation:

    • Use Sodium Dibutylnaphthalenesulfonate as an internal standard.[3]

  • Chromatography and Mass Spectrometry:

    • Develop and validate a GC-MS method for the determination of the target analytes.[3]

    • Establish a calibration curve, typically linear from 0.5 to 250 ng/mL with an R² greater than 0.99.[3]

Mandatory Visualization

The following diagrams illustrate a conceptual workflow for an inter-laboratory comparison study and a simplified signaling pathway involving TMAO.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Select Analytical Methods (e.g., LC-MS/MS, GC-MS) P1->P2 P3 Develop Standardized Protocol P2->P3 P4 Prepare and Distribute Reference Materials (TMA-13C3) P3->P4 L1 Participating Lab 1 (Analyzes samples) P4->L1 L2 Participating Lab 2 (Analyzes samples) P4->L2 L3 Participating Lab N (Analyzes samples) P4->L3 D1 Collect and Standardize Data L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., assess inter-lab variability) D1->D2 D3 Generate Comparison Report D2->D3

Caption: A conceptual workflow for an inter-laboratory comparison study of TMA-13C3 analysis.

G cluster_0 Dietary Precursors cluster_1 Gut Microbiota Metabolism cluster_2 Host Metabolism (Liver) cluster_3 Downstream Signaling Choline Choline TMA Trimethylamine (TMA) Choline->TMA Carnitine L-Carnitine Carnitine->TMA TMAO Trimethylamine N-oxide (TMAO) TMA->TMAO Inflammation Inflammation (ROS/NLRP3 Inflammasome) TMAO->Inflammation

Caption: A simplified signaling pathway showing the generation of TMAO from dietary precursors.

References

The Gold Standard in Regulated Bioanalysis: A Justification for 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount for researchers, scientists, and drug development professionals. The choice of an internal standard (IS) is a critical decision that significantly influences the quality and integrity of bioanalytical data submitted to regulatory bodies such as the FDA and EMA. This guide provides an objective comparison of internal standards, with a focus on justifying the use of Carbon-13 (¹³C)-labeled standards as the superior choice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of a SIL-IS as the preferred option.[4]

While both deuterated (²H) and ¹³C-labeled standards fall under the umbrella of SIL-IS, their performance can differ significantly. This guide will delve into the nuanced, yet critical, differences between these two common types of isotopic labeling, supported by established scientific principles and experimental observations.

Head-to-Head Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

The primary distinction in performance between ¹³C-labeled and deuterated internal standards stems from the "isotope effect."[5] The larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, leading to potential analytical inaccuracies.[6] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a standard that behaves virtually identically to the unlabeled analyte.[7]

Table 1: Performance Comparison of ¹³C-Labeled vs. Deuterated Internal Standards

Feature¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardJustification & Impact on Bioanalysis
Chromatographic Co-elution Identical retention time to the analyte, ensuring perfect co-elution.[6][8]Potential for chromatographic shift , often eluting slightly earlier than the analyte.[6][7]Co-elution is critical for accurate compensation of matrix effects. A chromatographic shift can lead to the analyte and IS experiencing different degrees of ion suppression or enhancement, compromising data accuracy.[8][9]
Isotopic Stability Chemically stable with no risk of isotope exchange.[1][10]Susceptible to deuterium-hydrogen exchange , potentially compromising the integrity of the standard.[1]Stable labeling ensures the mass difference between the analyte and IS is maintained throughout the analytical process, which is fundamental for accurate quantification.
Matrix Effect Compensation Superior due to identical chromatographic and ionization behavior as the analyte.[9][11]Can be compromised if chromatographic separation occurs, leading to differential matrix effects.[9]Effective matrix effect compensation is crucial for the analysis of complex biological matrices like plasma and urine.[12][13]
Ionization & Fragmentation Identical ionization efficiency and fragmentation patterns to the analyte.[11]Can exhibit different ionization efficiency and fragmentation patterns.[11]Identical behavior in the mass spectrometer ensures a consistent response ratio between the analyte and the IS, leading to more precise results.
Cost & Availability Generally more expensive and less readily available.[9][10]Less expensive and more widely available.[9]The higher initial investment in a ¹³C-IS is often justified by increased data reliability, robustness, and potentially reduced method development time.[1][9]

Experimental Evidence and Protocols

While comprehensive head-to-head studies publishing extensive quantitative data for a wide range of analytes are not abundant, the existing literature provides clear evidence of the superior performance of ¹³C-labeled internal standards, particularly in their ability to compensate for ion suppression.[7] The consensus in the scientific community is that for the highest level of accuracy and precision, a ¹³C-labeled internal standard is the preferred choice.[1]

Representative Experimental Protocol for Internal Standard Evaluation

The following protocol outlines a general procedure for assessing the performance of an internal standard during bioanalytical method validation, with a focus on evaluating matrix effects.

Objective: To evaluate the ability of an internal standard (¹³C-labeled vs. deuterated) to compensate for matrix effects in a biological matrix.

Materials:

  • Analyte reference standard

  • ¹³C-labeled internal standard

  • Deuterated internal standard

  • Control biological matrix from at least six different sources

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the analyte and both internal standards in an appropriate solvent.

    • Prepare spiking solutions at low and high quality control (QC) concentrations for the analyte.

    • Prepare working solutions for both internal standards.

  • Matrix Effect Evaluation (Post-Extraction Spiking):

    • Extract blank biological matrix from six different sources.

    • Post-extraction, spike the extracts with the analyte at low and high QC concentrations.

    • In parallel, prepare corresponding solutions of the analyte in a clean solvent (e.g., mobile phase) at the same concentrations.

    • Add the internal standard (either ¹³C-labeled or deuterated) to all samples.

    • Analyze all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six matrix sources:

      • MF = (Peak area of analyte in spiked post-extraction sample) / (Peak area of analyte in clean solution)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of analyte) / (MF of IS)

    • Calculate the coefficient of variation (%CV) for the MF and the IS-Normalized MF across the six matrix sources.

Acceptance Criteria: A %CV of ≤15% for the IS-Normalized Matrix Factor indicates that the internal standard adequately compensates for the variability in matrix effects. A direct comparison of the IS-Normalized MF for the ¹³C-labeled and deuterated standards will demonstrate which provides more consistent compensation.

Visualizing the Justification

The following diagrams illustrate the key concepts underlying the choice of a ¹³C-labeled internal standard.

cluster_0 Bioanalytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Add IS at a known concentration Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Calculate Analyte/IS Peak Area Ratio

Bioanalytical workflow using an internal standard.

Chromatographic Behavior of Internal Standards xaxis Retention Time yaxis Intensity origin origin x_end x_end origin->x_end y_end y_end origin->y_end analyte_13C Analyte is_13C 13C-IS peak_13C analyte_d Analyte is_d Deuterated IS peak_analyte_d peak_is_d label_13C Ideal Co-elution with 13C-IS label_d Chromatographic Shift with Deuterated IS

Co-elution vs. chromatographic shift.

Conclusion and Recommendation

For the highest level of accuracy and precision in regulated bioanalysis, a ¹³C-labeled internal standard is the unequivocally superior choice. Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[1] While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotopic instability.[1][6]

When using a deuterated standard, it is imperative to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is justified by the increased reliability and robustness of the analytical method.[1][9] This choice ultimately leads to higher quality data, greater confidence in analytical results, and a smoother regulatory submission process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trimethylammonium Chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Trimethylammonium chloride-13C3, fostering a culture of safety and trust.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, eye protection, and suitable protective clothing.[1] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

In the event of a spill, all sources of ignition should be removed, and spark-proof tools should be used.[1] The spilled material should be contained and collected for proper disposal, preventing its entry into drains or the environment.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection : Collect waste this compound in a suitable, closed, and clearly labeled container.

  • Storage : Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Licensed Disposal : Arrange for the removal and disposal of the chemical waste by a licensed chemical destruction plant.[1] Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

  • Contaminated Packaging : Containers that held this compound should be triple-rinsed or subjected to an equivalent cleaning procedure.[1] The cleaned packaging can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.[1]

It is imperative to avoid contaminating water, foodstuffs, feed, or seed with this chemical during storage or disposal.[1]

Quantitative Data Summary

For safe handling and disposal, refer to the following hazard information.

Hazard StatementClassificationPrecautionary Measures
Skin IrritationCauses skin irritation[1]Wear protective gloves and clothing. If on skin, wash with plenty of water.[1]
Eye IrritationCauses serious eye irritation[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Aquatic ToxicityVery toxic to aquatic life with long-lasting effectsAvoid release to the environment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Trimethylammonium Chloride-13C3 Waste ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection) start->ppe contain Step 2: Collect Waste in a Labeled, Closed Container ppe->contain store Step 3: Store in a Cool, Dry, Well-Ventilated Area contain->store disposal_options Step 4: Choose Disposal Route store->disposal_options licensed_contractor Option A: Licensed Chemical Destruction Plant disposal_options->licensed_contractor Recommended incineration Method: Controlled Incineration with Flue Gas Scrubbing licensed_contractor->incineration packaging Step 5: Handle Contaminated Packaging incineration->packaging rinse Triple Rinse Container packaging->rinse recycle Recycle or Recondition rinse->recycle landfill Puncture and Dispose in Sanitary Landfill rinse->landfill end End: Proper Disposal Complete recycle->end landfill->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Trimethylammonium chloride-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for Trimethylammonium chloride-13C3, focusing on operational and disposal plans.

Chemical Profile: this compound is an isotopically labeled form of Trimethylammonium chloride. While the isotopic labeling does not significantly alter its chemical properties, it is crucial to handle it with the same precautions as the unlabeled compound. It is a solid, crystalline substance that can cause skin and serious eye irritation[1][2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][3]
Skin Protection Chemical-resistant, impervious glovesInspected prior to use, satisfying EU Directive 89/686/EEC and EN 374[1]
Fire/flame resistant and impervious clothingTo prevent skin exposure[1][4]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to ensure adequate ventilation[1][3].

  • Ensure emergency exits and risk-elimination areas are clearly accessible[3].

  • Have an eyewash station and safety shower readily available.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols[1][3].

  • Wear the appropriate PPE as detailed in the table above.

  • Use non-sparking tools to prevent ignition sources[1][3].

  • Avoid contact with skin and eyes[1][3].

  • Wash hands thoroughly after handling the material[1][2].

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1][3].

  • Keep away from incompatible materials and foodstuff containers[1][3].

  • Protect from moisture[5][6].

Emergency and First-Aid Procedures

Immediate response is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs[1].
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Immediately consult a doctor[1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Spill and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and evacuate personnel to safe areas[1][3].

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1][3].

  • Containment and Cleanup: Collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1][3]. For small spills, dampen the solid material with water before transferring to a container[6].

Disposal:

  • Product: Dispose of surplus and non-recyclable solutions to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2][3].

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[3].

Handling Workflow Diagram

G prep Preparation & Engineering Controls handling Handling the Compound prep->handling storage Storage handling->storage spill Spill or Exposure Event handling->spill storage->handling Reuse disposal Disposal storage->disposal End of Lifecycle spill->disposal Cleanup first_aid First-Aid Measures spill->first_aid Exposure end Procedure Complete disposal->end first_aid->handling Return to Work

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。